(S)-2-fluoro-1-phenylethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-fluoro-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFPSAANUWIIM-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-fluoro-1-phenylethan-1-ol: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. Its structural similarity to biologically active phenylethanolamines, combined with the unique properties conferred by the fluorine atom, makes it a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, enantioselective synthesis, and potential biological activities of this compound, serving as a vital resource for researchers in the field.
Chemical Properties
This compound is a chiral molecule with the chemical formula C₈H₉FO. The presence of a fluorine atom at the C2 position significantly influences its electronic properties and metabolic stability, making it an attractive moiety in drug design.
Table 1: Physicochemical Properties of 2-fluoro-1-phenylethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | ChemScene |
| Molecular Weight | 140.15 g/mol | ChemScene |
| CAS Number | 450-94-2 (for the racemic mixture) | ChemScene |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Melting Point | Not available for the (S)-enantiomer | - |
| Boiling Point | Not available for the (S)-enantiomer | - |
| Density | Not available for the (S)-enantiomer | - |
| Solubility | Expected to be soluble in organic solvents | General chemical principles |
Enantioselective Synthesis
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of paramount importance. Two primary strategies have emerged: kinetic resolution of racemic precursors and asymmetric reduction of a prochiral ketone.
Kinetic Resolution of Styrene Oxide with Fluoride
A highly efficient method for the synthesis of this compound involves the kinetic resolution of racemic styrene oxide using a chiral cobalt catalyst in the presence of a fluoride source.
Experimental Protocol:
-
Catalyst Preparation: A chiral (salen)Co(II) complex is utilized as the catalyst for the asymmetric ring-opening of the epoxide.
-
Reaction Conditions: Racemic styrene oxide is treated with a fluoride source, such as silver fluoride (AgF) or hydrofluoric acid (HF), in the presence of the chiral cobalt catalyst. The reaction is typically carried out in a suitable organic solvent, like tert-butyl methyl ether (TBME), at a controlled temperature.
-
Mechanism: The chiral catalyst preferentially catalyzes the ring-opening of one enantiomer of styrene oxide by the fluoride nucleophile, leaving the other enantiomer unreacted. This results in the formation of enantioenriched this compound.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography to isolate the desired this compound.
Technical Guide: Physical Properties of (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in synthetic organic chemistry and drug development. Its structural motifs are found in various biologically active molecules, and it serves as a valuable chiral building block for the synthesis of more complex pharmaceutical compounds. The presence of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This guide provides a summary of the available physical properties of this compound and outlines key experimental protocols for its synthesis and characterization.
Core Physical Properties
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Physical Property | Value | Source |
| Molecular Formula | C₈H₉FO | [1][2] |
| Molecular Weight | 140.16 g/mol | [1][2] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | [1] |
| Density | Data not available | [1] |
| Specific Rotation ([α]D) | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of analogous chiral alcohols, a generalized protocol can be described.
Enantioselective Synthesis of this compound
The most common method for preparing enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-1-phenylethanone. This can be achieved using various chiral reducing agents or catalytic systems.
Principle: A chiral catalyst or reagent facilitates the transfer of a hydride to the carbonyl group of 2-fluoro-1-phenylethanone from one face of the molecule, leading to a preponderance of the (S)-enantiomer of the alcohol.
Generalized Protocol:
-
Catalyst Preparation (if applicable): A chiral catalyst, such as a CBS (Corey-Bakshi-Shibata) catalyst or a Noyori-type ruthenium catalyst, is prepared or purchased.
-
Reaction Setup: A solution of 2-fluoro-1-phenylethanone (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Catalyst and Reducing Agent: The chiral catalyst (typically 0.05 to 0.1 equivalents) is added to the ketone solution. A reducing agent, such as borane-dimethyl sulfide complex or isopropanol (for transfer hydrogenation), is then added slowly at a controlled temperature (often between -78 °C and room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol or water. The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Measurement of Specific Optical Rotation
The specific rotation is a fundamental physical property of a chiral compound and is determined using a polarimeter.
Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The extent to which the plane of this light is rotated is measured. The specific rotation is a standardized value that depends on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.
Generalized Protocol:
-
Sample Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform, methanol, or ethanol). A typical concentration is 1 g/100 mL.
-
Instrument Calibration: The polarimeter is calibrated using a blank sample containing only the pure solvent. The reading is set to zero.
-
Measurement: The sample solution is carefully transferred to a polarimeter cell of a known path length (typically 1 decimeter). Any air bubbles must be removed. The cell is placed in the polarimeter.
-
Data Acquisition: The observed angle of rotation (α) is measured. The measurement is typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 °C or 25 °C).
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α]Tλ = α / (c × l)
where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (dm)
-
T = temperature in degrees Celsius
-
λ = wavelength of light in nanometers
-
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the generalized synthetic pathway for producing this compound.
Caption: Generalized synthetic workflow for this compound.
References
Spectroscopic Data of (S)-2-fluoro-1-phenylethan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making detailed structural characterization essential. This technical guide provides a summary of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines the general experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.30-7.45 | m | - | C₆H₅- |
| ~5.00 | ddd | ~48, ~7, ~5 | -CH(OH)- |
| ~4.50-4.70 | dm | ~47 | -CH₂F |
| ~2.50 | d | ~5 | -OH |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~139 | C (quaternary, aromatic) |
| ~128.5 | CH (aromatic) |
| ~128.0 | CH (aromatic) |
| ~126.0 | CH (aromatic) |
| ~85 (d, J ≈ 170 Hz) | CH₂F |
| ~72 (d, J ≈ 20 Hz) | CH(OH) |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch (alcohol) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1495, 1455 | Medium | C=C stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch (alcohol) |
| ~1030 | Strong | C-F stretch |
| ~700, 760 | Strong | C-H bend (aromatic, monosubstituted) |
Predicted for a liquid film.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 140 | 20 | [M]⁺ (Molecular Ion) |
| 122 | 5 | [M - H₂O]⁺ |
| 107 | 100 | [C₆H₅CHOH]⁺ (Base Peak) |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If solids are present, filter the solution.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a suitable number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 160 ppm).
-
Use a standard 30° pulse angle.
-
Employ proton decoupling to simplify the spectrum.
-
Set a suitable relaxation delay (e.g., 2 seconds).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 128 scans or more).
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Ionization:
-
Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure elucidation.
Crystal Structure of (S)-2-fluoro-1-phenylethan-1-ol Remains Elusive in Public Databases
Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure of (S)-2-fluoro-1-phenylethan-1-ol has not been located in publicly accessible records. As a result, a detailed technical guide on its crystal structure analysis, including quantitative data tables and experimental protocols for its crystallization and X-ray diffraction, cannot be provided at this time.
This compound is a chiral fluorinated alcohol of interest to researchers in drug development and organic synthesis. The determination of its precise three-dimensional atomic arrangement through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation, intermolecular interactions, and potential polymorphic forms. This information is critical for understanding its physicochemical properties, which can influence factors such as solubility, stability, and bioavailability in pharmaceutical applications.
Searches for the crystallographic information file (CIF) and related structural data in prominent databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield an entry for this specific enantiomer. While data for structurally similar compounds, such as (S)-2,2,2-trifluoro-1-phenylethan-1-ol, are available, the substitution of a single fluorine atom can significantly alter the crystal packing and intermolecular forces, making direct comparisons unreliable.
Information regarding the synthesis of 2-fluoro-1-phenylethanol and the enantioselective resolution of the racemic mixture has been reported in the scientific literature. Methodologies such as lipase-catalyzed kinetic resolution are employed to separate the (S) and (R) enantiomers. However, these studies primarily focus on the synthetic procedures and the determination of enantiomeric purity, and do not extend to the growth of single crystals and subsequent X-ray diffraction analysis.
The process of obtaining a crystal structure is a multi-step endeavor that begins with the synthesis of the pure compound, followed by the challenging process of growing a single crystal of suitable size and quality. Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.
Below is a generalized workflow that would be followed for such a crystal structure analysis.
Figure 1. Generalized workflow for crystal structure analysis.
This in-depth technical guide cannot be completed without the foundational crystallographic data for this compound. Researchers in the field are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature. Such a study would be a valuable contribution to the understanding of chiral fluorinated molecules.
(S)-2-fluoro-1-phenylethan-1-ol CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-2-fluoro-1-phenylethan-1-ol, a chiral fluorinated alcohol of interest in synthetic organic chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and a validated experimental protocol for its enantioselective synthesis.
Core Identifiers and Physicochemical Properties
While a dedicated CAS Registry Number for the (S)-enantiomer of 2-fluoro-1-phenylethan-1-ol has not been identified in public databases, the racemic mixture is registered under CAS Number 450-94-2 . For the purpose of unambiguous identification, a comprehensive list of identifiers for the parent racemate is provided below. It is critical for researchers to characterize the enantiomeric purity of their synthesized this compound to ensure the material's stereochemical integrity.
Table 1: Identifiers for 2-fluoro-1-phenylethanol
| Identifier | Value |
| CAS Number (Racemate) | 450-94-2[1] |
| Molecular Formula | C₈H₉FO[1] |
| Molecular Weight | 140.16 g/mol [1] |
| InChI (Racemate) | InChI=1S/C8H9FO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 |
| InChIKey (Racemate) | FXOFPSAANUWIIM-UHFFFAOYSA-N |
| SMILES (Racemate) | C1=CC=C(C=C1)C(CF)O |
Table 2: Physicochemical Properties of 2-fluoro-1-phenylethanol (Racemate)
| Property | Value |
| Physical State | Liquid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Note: The physicochemical data presented is for the racemic mixture. Specific values for the (S)-enantiomer, such as optical rotation, will be dependent on the enantiomeric purity and should be determined experimentally.
Enantioselective Synthesis: Experimental Protocol
The following is a detailed experimental protocol for the preparation of this compound via the kinetic resolution of racemic styrene oxide. This method has been reported to yield the desired product with high enantiomeric excess (>98% ee).
Reaction Scheme
Materials and Methods
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Diethyl ether (Et₂O)
-
Racemic Styrene oxide
-
Benzoyl fluoride
-
Methanolic ammonia (7 N)
-
1M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure
-
To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (1.51 g, 2.5 mmol).
-
Add 1,5-diazabicyclo[4.3.0]non-5-ene (247 µL, 2.0 mmol) and 1,1,1,3,3,3-hexafluoroisopropanol (8.66 mL, 82.5 mmol) to the flask via syringe.
-
Dilute the mixture with diethyl ether (250 mL) to obtain a dark brown solution and begin stirring.
-
Add racemic styrene oxide (11.4 mL, 100 mmol) and benzoyl fluoride (5.99 mL, 55 mmol) via syringe.
-
Allow the reaction to stir open to the air for 15 minutes at room temperature.
-
Cap the flask and stir for 13-14 hours at room temperature.
-
Quench the reaction by adding 7 N methanolic ammonia (150 mL) and stir for 2-3 hours.
-
Transfer the reaction mixture to a 1-L separatory funnel and wash with 1 M NaOH (3 x 200 mL).
-
Extract the combined aqueous layers with diethyl ether (3 x 100 mL).
-
Combine all organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford (S)-2-fluoro-1-phenylethanol as a colorless oil.
Logical Relationship of Identifiers
The various identifiers for a chemical compound are interconnected, providing different layers of information from a simple registry number to a complete description of its stereochemistry and atomic connectivity.
This guide serves as a foundational resource for professionals working with this compound. Further experimental determination of its specific physicochemical and spectroscopic properties is encouraged to build upon this knowledge base.
References
A Comprehensive Review of (S)-2-fluoro-1-phenylethan-1-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol that holds significant potential as a building block in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile, making fluorinated intermediates like this compound highly valuable in drug discovery and development. This technical guide provides a comprehensive literature review of its synthesis, quantitative data, and experimental protocols, offering a valuable resource for researchers in the field.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 2-fluoroacetophenone. This transformation can be achieved through both biocatalytic and chemical methodologies, each offering distinct advantages.
Biocatalytic Synthesis
Biocatalytic methods are lauded for their high enantioselectivity, mild reaction conditions, and environmentally friendly nature. Various microorganisms and isolated enzymes have been shown to effectively catalyze the asymmetric reduction of 2-fluoroacetophenone and its analogs.
One notable approach involves the use of endophytic fungi. For instance, the bioreduction of the closely related 2,2,2-trifluoro-1-phenylethanone using the endophytic fungus Botryosphaeria sp. CBMAI 1197 has been reported to yield the corresponding (S)-alcohol with excellent conversion (>99%) and enantiomeric excess (>99%)[1]. While this is not the exact target molecule, the methodology is highly analogous and suggests a promising route.
Another biocatalytic strategy employs alcohol dehydrogenases (ADHs). For example, the asymmetric reduction of 2-chloro-4′-fluoroacetophenone using a mutant of the thermoanaerobacter secondary alcohol dehydrogenase (TeSADH) has been shown to produce the corresponding (S)-alcohol with very high enantioselectivity[2]. This highlights the potential of engineered enzymes for the synthesis of chiral haloalcohols.
Chemical Synthesis
Chemical methods for the enantioselective reduction of ketones often involve the use of chiral reducing agents. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst in conjunction with a borane source to achieve high levels of stereocontrol. While a specific application of the CBS reduction to 2-fluoroacetophenone to yield the (S)-enantiomer is not extensively detailed in the readily available literature, its broad utility for asymmetric ketone reduction makes it a highly relevant and predictable method for this transformation.
Quantitative Data
The following tables summarize the quantitative data found in the literature for the synthesis of this compound and its close analogs.
| Substrate | Biocatalyst/Method | Conversion (%) | Enantiomeric Excess (ee, %) | Product | Reference |
| 2,2,2-trifluoro-1-phenylethanone | Botryosphaeria sp. CBMAI 1197 | >99 | >99 | (S)-2,2,2-trifluoro-1-phenylethanol | [1] |
| 2-chloro-4′-fluoroacetophenone | TeSADH mutant | High | Very High | (S)-2-chloro-1-(4′-fluorophenyl)-1-ethanol | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in single, readily available sources. However, based on analogous reactions, the following general procedures can be outlined.
General Biocatalytic Reduction Protocol (Hypothetical, based on analogs)
-
Cultivation of Biocatalyst: A suitable microorganism (e.g., a selected yeast or fungal strain) is cultivated in an appropriate growth medium until a sufficient cell density is reached.
-
Bioreduction: The cells are harvested and resuspended in a buffer solution. 2-fluoroacetophenone is added as the substrate, and a co-substrate (e.g., glucose or isopropanol) is often included for cofactor regeneration. The reaction mixture is incubated under controlled temperature and agitation.
-
Work-up and Isolation: After the reaction is complete (monitored by techniques like GC or HPLC), the biomass is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure this compound.
General Chemical Reduction Protocol (CBS Reduction, Hypothetical)
-
Catalyst Preparation: A chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex is added to the catalyst solution at a low temperature (e.g., 0 °C or -78 °C). A solution of 2-fluoroacetophenone in the same solvent is then added dropwise.
-
Quenching and Work-up: The reaction is stirred at the low temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with an aqueous acid solution (e.g., 1 M HCl) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated. The crude product is purified by column chromatography to yield the desired this compound.
Spectroscopic Data
While a definitive, citable 1H and 13C NMR spectrum for this compound was not found in the reviewed literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: Expected signals would include a doublet for the methyl group, a multiplet for the methine proton adjacent to the hydroxyl and fluorine-bearing carbon, and multiplets for the aromatic protons. The coupling between the protons and the fluorine atom would result in characteristic splitting patterns.
-
¹³C NMR: The spectrum would show signals for the methyl carbon, the methine carbon bearing the hydroxyl group, the carbon bearing the fluorine atom (with a large carbon-fluorine coupling constant), and the aromatic carbons.
Applications in Drug Development
Chiral fluorinated alcohols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also modulate the acidity or basicity of nearby functional groups, which can improve binding affinity to biological targets.
While a direct synthetic route from this compound to major commercial drugs like Lopinavir, Sitagliptin, or Aprepitant was not identified in the reviewed literature, its structural motif is present in various biologically active molecules. It serves as a chiral building block that can be incorporated into larger molecules to introduce a specific stereocenter and a fluorine atom, both of which are often crucial for therapeutic efficacy. Further research and exploration of its synthetic utility are likely to uncover its role in the development of novel drug candidates.
Visualizations
Caption: Biocatalytic synthesis workflow for this compound.
Caption: Chemical synthesis workflow for this compound.
References
(S)-2-Fluoro-1-phenylethan-1-ol: A Technical Whitepaper on a Chiral Building Block with Unexplored Biological Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated phenylpropanoid derivative. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The presence of a fluorine atom and a chiral hydroxyl group makes it a compelling candidate for further investigation and a valuable building block in medicinal chemistry. This technical guide consolidates the available information on its synthesis and proposes a framework for the systematic evaluation of its biological activity, based on the known pharmacology of structurally related compounds. Detailed experimental protocols for key assays are provided to facilitate future research endeavors.
Introduction
The introduction of fluorine into organic molecules is a well-established strategy in drug design for modulating metabolic stability, binding affinity, and bioavailability. Similarly, stereochemistry plays a crucial role in the interaction of small molecules with biological targets. This compound combines both of these features, presenting a unique chemical entity with potential for biological activity.
While direct studies on the biological effects of this compound are limited, the broader class of phenylethanolamines and their derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors and various enzymes. This whitepaper aims to provide a comprehensive overview of the current knowledge and a roadmap for exploring the therapeutic potential of this compound.
Synthesis and Chemical Properties
The enantioselective synthesis of this compound is critical for the evaluation of its biological activity, as different enantiomers can have distinct pharmacological profiles. Several synthetic strategies have been developed to produce this and similar chiral alcohols with high enantiomeric purity.
One common approach involves the asymmetric reduction of the corresponding ketone, 2-fluoro-1-phenylethanone. This can be achieved using chiral catalysts, such as those based on ruthenium complexes, or through biocatalysis with microorganisms like baker's yeast, which can provide high yields and enantiomeric excess. For instance, methods have been developed for the asymmetric synthesis of the related (S)-2-chloro-1-phenylethanol derivatives using baker's yeast as a catalyst, achieving yields above 74% and an enantiomeric excess of over 97%.[1]
Chemical Properties Summary:
| Property | Value | Reference |
| Molecular Formula | C₈H₉FO | [2] |
| Molecular Weight | 140.157 g/mol | [2] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Potential Biological Activity and Therapeutic Targets
Given the lack of direct experimental data, the potential biological activities of this compound can be inferred from structurally analogous compounds.
-
Enzyme Inhibition: The presence of a fluorine atom can influence the electronic properties of the molecule, potentially making it an inhibitor of certain enzymes. Fluorinated compounds have been designed as inhibitors of various enzymes, including proteases and synthases.[3] The hydroxyl group could also participate in hydrogen bonding interactions within an enzyme's active site.
-
Antiprotozoal Activity: Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent and selective activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds are believed to inhibit the sterol 14α-demethylase (CYP51) enzyme.[4][5] this compound could serve as a key intermediate for the synthesis of novel antiprotozoal agents based on this scaffold.
-
Central Nervous System (CNS) Activity: The phenylethanolamine backbone is a common feature in many CNS-active compounds. While speculative, modifications of this structure could lead to interactions with various neurotransmitter receptors.
Quantitative Data on Biological Activity
As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound. The following table is provided as a template for the presentation of future experimental findings.
| Biological Target | Assay Type | Endpoint | This compound | Notes |
| e.g., Monoamine Oxidase A | Enzyme Inhibition | IC₅₀ (µM) | Data Not Available | |
| e.g., T. cruzi CYP51 | Enzyme Inhibition | IC₅₀ (µM) | Data Not Available | |
| e.g., Adrenergic Receptor β₂ | Receptor Binding | Kᵢ (nM) | Data Not Available | |
| e.g., HeLa Cell Line | Cytotoxicity | CC₅₀ (µM) | Data Not Available |
Proposed Experimental Protocols
To elucidate the biological activity of this compound, a systematic screening and characterization process is recommended. Detailed protocols for key assays are outlined below.
General Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a novel chemical entity.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a target enzyme.
1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific enzyme.
2. Materials:
- Target enzyme (e.g., recombinant human Monoamine Oxidase A)
- Substrate for the enzyme (e.g., kynuramine)
- Assay buffer (e.g., 100 mM HEPES, pH 7.5)
- This compound, dissolved in DMSO
- Positive control inhibitor (e.g., clorgyline for MAO-A)
- 96-well microplate (black, clear bottom for fluorescence)
- Plate reader capable of fluorescence detection
3. Procedure:
- Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
- In a 96-well plate, add 5 µL of the compound dilution or control to each well.
- Add 40 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
- Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
- Initiate the reaction by adding 5 µL of the substrate solution to each well.
- Immediately place the plate in the plate reader and measure the fluorescence signal every minute for 30 minutes. The product of the MAO-A reaction with kynuramine is fluorescent.
- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity (Kᵢ) of the test compound for a specific receptor.[6][7][8][9]
1. Objective: To measure the ability of this compound to displace a known radioligand from its receptor target.
2. Materials:
- Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing the β₂-adrenergic receptor)
- Radioligand (e.g., [³H]-Dihydroalprenolol for the β₂-adrenergic receptor)
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- This compound, dissolved in DMSO
- Non-specific binding control (e.g., a high concentration of an unlabeled ligand like propranolol)
- Glass fiber filter mats
- Scintillation cocktail
- Scintillation counter
3. Procedure:
- Prepare a serial dilution of this compound.
- In reaction tubes, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or the non-specific binding control.
- Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This separates the bound radioligand from the unbound.
- Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Potential Signaling Pathways
Based on the phenylethanolamine scaffold, a plausible hypothesis is that this compound could modulate G-protein coupled receptor (GPCR) signaling pathways. The diagram below illustrates a canonical GPCR signaling cascade that could be investigated.
References
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Purity of (S)-2-fluoro-1-phenylethan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and determination of the enantiomeric purity of (S)-2-fluoro-1-phenylethan-1-ol, a chiral building block of significant interest in pharmaceutical development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows to aid in the practical application of these methods.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various biologically active molecules. The stereochemistry of this compound is crucial for its pharmacological activity, making the precise control and accurate determination of its enantiomeric purity a critical aspect of drug discovery and development. This guide outlines a robust biocatalytic synthesis approach and a reliable analytical method for assessing the enantiomeric excess (ee) of this specific chiral alcohol.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound can be effectively achieved through the asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-1-phenylethanone (also known as 2-fluoroacetophenone). Biocatalysis, employing whole-cell systems or isolated enzymes, offers a highly selective and environmentally benign route to the desired (S)-enantiomer.
Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)
A common and cost-effective method for the asymmetric reduction of ketones is the use of baker's yeast (Saccharomyces cerevisiae). The enzymes within the yeast cells can catalyze the reduction of 2-fluoro-1-phenylethanone to yield this compound with high enantioselectivity.
-
Yeast Activation: In a sterile flask, suspend dry baker's yeast (e.g., 80 g/L) in a phosphate buffer solution (pH 7.0). Add a carbon source, such as glucose (e.g., 50 g/L), and incubate the mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 140 rpm) for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 2-fluoro-1-phenylethanone in a minimal amount of a suitable co-solvent (e.g., ethanol) to ensure its solubility in the aqueous reaction medium. Add the substrate solution to the activated yeast culture.
-
Biotransformation: Maintain the reaction mixture at a controlled temperature (e.g., 25-30°C) with continuous agitation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 12 to 60 hours.
-
Work-up and Purification: After the reaction is complete, centrifuge the mixture to separate the yeast cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate or n-hexane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Enzymatic Reduction using Recombinant Alcohol Dehydrogenase
For greater control and potentially higher enantioselectivity, a purified recombinant alcohol dehydrogenase (ADH) can be employed. Specifically, mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) have shown effectiveness in the asymmetric reduction of haloacetophenones.
-
Reaction Setup: In a reaction vessel, prepare a Tris-HCl buffer solution (50 mM, pH 7.0). Add 2-propanol (30% v/v) as a co-substrate for cofactor regeneration and to aid in substrate solubility.
-
Component Addition: To the buffer solution, add the ketone substrate (2-fluoro-1-phenylethanone, final concentration of 10 mM), NADP⁺ (1.0 mM), and the purified TeSADH mutant enzyme (1.6 µM).
-
Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 50°C) with shaking (e.g., 180 rpm) for a defined period (e.g., 12 hours).
-
Analysis: The conversion percentage and enantiomeric excess of the product are determined by GC or HPLC analysis.
Determination of Enantiomeric Purity
The accurate determination of the enantiomeric excess (ee) of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
Chiral HPLC Analysis
A specific and validated chiral HPLC method allows for the separation and quantification of the (S) and (R) enantiomers of 2-fluoro-1-phenylethan-1-ol.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A chiral stationary phase is essential. An OB-H column has been reported to be effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v) is used as the eluent.
-
Flow Rate: A constant flow rate of 0.6 mL/min is maintained.
-
Temperature: The column is maintained at 25°C.
-
Detection: UV detection at a wavelength of 210 nm is used.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Data Presentation
The following tables summarize the key quantitative data for the synthesis and analysis of this compound.
Table 1: Biocatalytic Synthesis of this compound
| Parameter | Baker's Yeast Method | TeSADH Mutant Method |
| Substrate | 2-fluoro-1-phenylethanone | 2-fluoro-1-phenylethanone |
| Biocatalyst | Saccharomyces cerevisiae | Recombinant TeSADH mutant |
| Typical Yield | >74% | Dependent on specific mutant |
| Enantiomeric Excess (ee) | >97% (S) | Potentially >99% (S) |
| Reaction Time | 12 - 60 hours | ~12 hours |
| Temperature | 25 - 30°C | 50°C |
Table 2: Chiral HPLC Parameters for Enantiomeric Purity Determination
| Parameter | Value |
| HPLC Column | OB-H |
| Mobile Phase | n-Hexane : Isopropanol (90:10) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Retention Time (S)-enantiomer | 15.3 min[1] |
| Retention Time (R)-enantiomer | Not explicitly stated, but will be different from the (S)-enantiomer |
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for enantiomeric purity determination.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block for the synthesis of various bioactive molecules. The asymmetric synthesis of this compound, starting from the prochiral ketone 2-fluoroacetophenone, can be achieved through several efficient and highly enantioselective methods. This document outlines detailed protocols for three such methods: Biocatalytic Reduction using Daucus carota, Corey-Bakshi-Shibata (CBS) Reduction, and Asymmetric Transfer Hydrogenation (ATH).
Overview of Synthetic Strategies
The primary approach for the asymmetric synthesis of this compound is the enantioselective reduction of 2-fluoroacetophenone. Three prominent and reliable methods are detailed below, each offering distinct advantages in terms of operational simplicity, catalyst availability, and scalability.
Caption: Overview of synthetic routes to this compound.
Data Summary
The following table summarizes the typical quantitative data for the described synthetic protocols. Please note that values for 2-fluoroacetophenone may be extrapolated from closely related substrates when direct data is unavailable in the cited literature.
| Method | Catalyst/Biocatalyst | Reducing Agent | Solvent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| Biocatalytic Reduction | Daucus carota (carrot root) dehydrogenases | Endogenous cofactors | Water | 60-95 | >95 (S) |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | THF | >90 | >95 (S) |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/Triethylamine | Acetonitrile | >95 | >98 (S) |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Daucus carota
This protocol utilizes the dehydrogenase enzymes present in common carrot root for a green and cost-effective asymmetric reduction.[1][2][3][4]
Materials:
-
2-fluoroacetophenone
-
Fresh Daucus carota (carrots)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Orbital shaker
-
Standard glassware for extraction and filtration
Workflow Diagram:
Caption: Biocatalytic reduction workflow.
Procedure:
-
Preparation of Biocatalyst: Wash and peel fresh carrots. Cut the carrots into small pieces (approximately 1 cm³).
-
Reaction Setup: In a 250 mL Erlenmeyer flask, add 50 g of the chopped carrots to 100 mL of deionized water.
-
Substrate Addition: Add 2-fluoroacetophenone (100 mg, 0.72 mmol) to the flask.
-
Incubation: Stopper the flask and place it on an orbital shaker at 150 rpm at room temperature (25-30°C) for 48-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of aliquots.
-
Work-up: After the reaction is complete, filter the mixture through celite to remove the carrot pulp.
-
Extraction: Transfer the aqueous filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This method employs a chiral oxazaborolidine catalyst to achieve a highly enantioselective reduction of the ketone.[5][6][7][8]
Materials:
-
2-fluoroacetophenone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Schlenk flask and nitrogen line
Workflow Diagram:
Caption: Asymmetric Transfer Hydrogenation workflow.
Procedure:
-
Preparation of Reducing Agent: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve RuCl--INVALID-LINK-- (3.2 mg, 0.005 mmol, 0.005 eq) and 2-fluoroacetophenone (138 mg, 1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL).
-
Initiation of Reaction: Add the formic acid/triethylamine mixture (0.5 mL) to the flask.
-
Reaction: Stir the mixture at 28°C for the required time (typically a few hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expected signals include a doublet for the methyl group, a multiplet for the methine proton, a doublet of doublets for the methylene protons (due to coupling with both the methine proton and fluorine), and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃): Expected signals for all carbon atoms, with the carbon bearing the fluorine showing a characteristic large coupling constant (¹JC-F).
-
¹⁹F NMR (CDCl₃): A triplet of doublets is expected for the fluorine atom.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. A suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) and an appropriate mobile phase (e.g., hexane/isopropanol mixture) should be used to resolve the two enantiomers. The ee is calculated from the relative peak areas of the (S) and (R) enantiomers.
-
[9][10][11][12][13]* Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) stretching vibration.
By following these detailed protocols, researchers can reliably synthesize this compound with high enantiopurity, enabling its use in further drug development and chemical synthesis applications.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. shimadzu.com [shimadzu.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Biocatalytic Synthesis of (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-fluoro-1-phenylethan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional chemical synthesis routes often require harsh reaction conditions, expensive chiral catalysts, and may suffer from low enantioselectivity. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the production of this enantiopure alcohol.[1] This application note provides detailed protocols for the biocatalytic reduction of 2-fluoroacetophenone to this compound using either isolated enzymes or whole-cell systems. The methodologies described herein emphasize high conversion, excellent enantioselectivity, and environmentally benign reaction conditions.[2][3]
Principle of the Method
The biocatalytic synthesis of this compound is based on the asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone. This reaction is catalyzed by a stereoselective ketoreductase (KRED) or alcohol dehydrogenase (ADH). The enzyme utilizes a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), which is converted to its oxidized form (NADP⁺ or NAD⁺) during the reaction. To ensure the economic feasibility of the process, an efficient cofactor regeneration system is essential.[2][3] This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate like glucose to regenerate the NADPH/NADH.[2] Alternatively, whole-cell biocatalysts can be employed, which possess endogenous cofactor regeneration systems.[4]
Data Presentation
The following tables summarize representative quantitative data for the biocatalytic reduction of fluorinated acetophenones. While specific data for the 2-fluoro isomer can vary, the data for the 4-fluoro isomer provides a strong benchmark for the expected performance of a well-optimized system.[2] For comparison, data from a less optimized whole-cell system for a similar halo-acetophenone is also included.[5]
Table 1: Performance of a Recombinant Whole-Cell Biocatalyst for Fluoroacetophenone Reduction [2]
| Substrate | Biocatalyst | Substrate Conc. (M) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-fluoroacetophenone | Recombinant E. coli with ADH and GDH | ~0.5 | >95 | 87 | >99 (R)-enantiomer |
| 2-fluoroacetophenone | Recombinant E. coli with ADH and GDH | - | Promising Substrate | - | - |
| 3-fluoroacetophenone | Recombinant E. coli with ADH and GDH | - | Promising Substrate | - | - |
Note: The study demonstrated high efficiency for the 4-fluoro isomer and identified the 2- and 3-fluoroacetophenones as promising substrates for this system.
Table 2: Performance of Marine Fungi for Halo-acetophenone Reduction [5]
| Substrate | Biocatalyst | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| 2-chloro-1-phenylethanone | Marine Fungi (whole cells) | 60 | 50 (S)-enantiomer |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli
This protocol is adapted from methodologies developed for the highly efficient reduction of fluoroacetophenones.[2]
1. Materials and Reagents:
-
Recombinant E. coli cells co-expressing a suitable (S)-selective alcohol dehydrogenase and glucose dehydrogenase.
-
2-fluoroacetophenone
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Growth medium (e.g., LB broth with appropriate antibiotic)
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Reaction vessel (e.g., baffled flask)
-
pH meter
-
Extraction funnel
-
Rotary evaporator
-
Chiral HPLC or GC system
3. Procedure: a. Preparation of Biocatalyst: i. Inoculate a suitable volume of growth medium with the recombinant E. coli strain. ii. Grow the cells in a shaking incubator at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. iii. Induce protein expression according to the specific vector system (e.g., by adding IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. iv. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). v. Wash the cell pellet with potassium phosphate buffer and re-suspend to the desired cell concentration (e.g., 50 g/L wet cell weight).
Protocol 2: Analytical Method for Enantiomeric Excess Determination
This protocol outlines a general method for determining the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[6][7]
1. Materials and Reagents:
-
This compound sample
-
Racemic 2-fluoro-1-phenylethan-1-ol standard
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (isopropanol)
2. Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, Chiralpak AD, or similar)
3. Chromatographic Conditions (Example):
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-propanol (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Procedure: a. Prepare a standard solution of the racemic 2-fluoro-1-phenylethan-1-ol in the mobile phase. b. Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. c. Prepare a solution of the reaction product in the mobile phase. d. Inject the sample and integrate the peak areas for both enantiomers. e. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualizations
The following diagrams illustrate the enzymatic reaction pathway and a typical experimental workflow for the biocatalytic synthesis.
Caption: Enzymatic reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for whole-cell biocatalytic synthesis.
References
- 1. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioreduction of alpha-chloroacetophenone by whole cells of marine fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-2-fluoro-1-phenylethan-1-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-2-fluoro-1-phenylethan-1-ol is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically enriched pharmaceuticals and other bioactive molecules. The presence of both a stereogenic center bearing a hydroxyl group and a fluorine atom on the adjacent carbon makes it a versatile precursor for introducing chirality and fluorine-containing motifs, which can significantly enhance the pharmacological properties of a molecule.
Overview of Synthetic Utility
The strategic importance of this compound lies in its ability to serve as a precursor for a variety of chiral molecules. The hydroxyl group can be readily derivatized or replaced with other functional groups with either retention or inversion of configuration, allowing for the synthesis of a diverse range of chiral products. The fluorine atom can impart unique properties to the target molecule, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity.
A key application of this chiral building block is in the synthesis of chiral amines, epoxides, and esters, which are common structural motifs in many drug candidates. The stereochemical information embedded in this compound can be effectively transferred to new molecules through well-established synthetic transformations.
Key Applications and Transformations
Synthesis of Chiral Fluorinated Amines via Mitsunobu Reaction
Chiral amines are crucial components of numerous pharmaceuticals. This compound can be converted to the corresponding (R)-azide with inversion of stereochemistry using a Mitsunobu reaction, followed by reduction to yield the chiral amine. This two-step sequence provides a reliable method for the preparation of enantiomerically pure fluorinated amines.
Reaction Scheme:
Caption: Synthesis of (R)-2-fluoro-1-phenylethan-1-amine.
Quantitative Data:
| Step | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | (R)-1-azido-2-fluoro-1-phenylethane | PPh₃, DIAD, HN₃, THF, 0 °C to rt | High (typically >85) | >98 (with inversion) |
| 2 | (R)-2-fluoro-1-phenylethan-1-amine | H₂, 10% Pd/C, EtOH, rt | Quantitative | >98 |
Stereoselective Synthesis of Chiral Epoxides
The hydroxyl group of this compound can be activated and subsequently displaced intramolecularly to form a chiral epoxide. This transformation typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group, leading to the formation of (1R,2S)-2-fluoro-2-phenyloxirane. Chiral epoxides are highly valuable intermediates for the synthesis of a wide range of complex molecules.[1]
Reaction Scheme:
Caption: Synthesis of a chiral fluorinated epoxide.
Quantitative Data:
| Step | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | (S)-2-fluoro-1-phenylethyl tosylate | TsCl, Pyridine, CH₂Cl₂, 0 °C to rt | High (typically >90) | N/A |
| 2 | (1R,2S)-2-fluoro-2-phenyloxirane | NaH, THF, 0 °C to rt | Good (typically 70-85) | >95:5 |
Experimental Protocols
Preparation of (S)-2-fluoro-1-phenylethanol
This protocol is adapted from a procedure in Organic Syntheses, which details the fluoride ring-opening kinetic resolution of terminal epoxides.[2][3][4]
Workflow:
Caption: Workflow for the synthesis of the chiral building block.
Materials:
-
Styrene oxide (97%)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(salen)Co(II)]
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (98%)
-
Ammonium fluoride (NH₄F)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Hexanes
-
Silica gel
Procedure:
-
To a solution of (salen)Co(II) (1.0 mol%) and DBN (2.0 mol%) in methanol (0.5 M) is added styrene oxide (1.0 equiv).
-
Ammonium fluoride (1.5 equiv) is added in one portion, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and diethyl ether) to afford (S)-2-fluoro-1-phenylethanol.
Expected Yield and Purity:
Mitsunobu Reaction for the Synthesis of (R)-1-azido-2-fluoro-1-phenylethane
This protocol describes the conversion of the hydroxyl group to an azide with inversion of configuration.
Materials:
-
(S)-2-fluoro-1-phenylethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene) - Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of (S)-2-fluoro-1-phenylethanol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF is cooled to 0 °C in an ice bath.
-
DIAD (1.5 equiv) is added dropwise to the stirred solution.
-
A solution of hydrazoic acid (2.0 equiv) is then added slowly, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield (R)-1-azido-2-fluoro-1-phenylethane.
Conclusion
This compound is a highly useful and versatile chiral building block for the synthesis of enantiomerically pure fluorinated compounds. Its utility in preparing key pharmaceutical intermediates such as chiral amines and epoxides makes it a valuable tool for researchers in drug discovery and development. The provided protocols offer a starting point for the synthesis and application of this important chiral synthon.
References
- 1. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. 13. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-Phenylethanol – The Doyle Group [doyle.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
Application Notes: (S)-2-fluoro-1-phenylethan-1-ol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern medicinal chemistry, the strategic incorporation of fluorine atoms and the control of stereochemistry are cornerstone principles for developing safer and more effective pharmaceuticals. Fluorine, with its unique electronic properties and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Simultaneously, isolating a single enantiomer of a chiral drug is critical, as different enantiomers can exhibit widely varied pharmacological and toxicological profiles.
(S)-2-fluoro-1-phenylethan-1-ol is a chiral building block, or synthon, that embodies both of these crucial features. Its structure provides a reactive hydroxyl group, a chiral center with a defined (S)-configuration, and a fluorine atom on the adjacent carbon. This combination makes it a highly valuable starting material for the synthesis of complex, high-value pharmaceutical agents across different therapeutic areas. These application notes will detail the utility of this synthon, providing protocols and tangible examples of its role in drug development.
Application I: Synthesis of Azole Antifungal Agents
Rationale
Azole antifungals are a major class of therapeutic agents that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The efficacy of many of these drugs is highly dependent on their stereochemistry. Chiral 1-phenyl-2-azolethanol derivatives are the structural core of many potent antifungal compounds.
While direct synthesis examples for this compound are sparse, a closely related analog, (S)-2-chloro-1-phenylethanol, is patented as a key intermediate for producing chiral antifungal drugs like tioconazole, with the patent noting that the phenyl ring can bear fluorine substituents. This provides a strong basis for the application of this compound in creating novel, potentially more stable and potent antifungal agents.
Mechanism of Action: Ergosterol Synthesis Inhibition
The target enzyme, lanosterol 14α-demethylase, is a cytochrome P450 enzyme that removes the 14α-methyl group from lanosterol.[5] Azole antifungals possess a nitrogen atom in their heterocyclic ring that binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate, lanosterol. This disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.[3]
Biological Activity Data
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of ester derivatives of a structurally related compound, 2-(1H-imidazol-1-yl)-1-phenylethanol, against various Candida species. These data illustrate the high potency that can be achieved with this structural class. The levorotatory (-) enantiomers were found to be significantly more active than the dextrorotatory (+) isomers, underscoring the importance of using an enantiomerically pure building block like this compound.
| Compound ID | Enantiomer | Mean MIC (μg/mL) vs. C. albicans | Mean MIC (μg/mL) vs. non-albicans Candida | Reference |
| Biphenyl Ester 6a | Racemate | 3.5 ± 2.9 | 3.3 ± 4.0 | [6] |
| (-)-Isomer | 0.2 ± 0.1 | 0.2 ± 0.2 | [6] | |
| (+)-Isomer | 104.0 ± 29.8 | 106.7 ± 35.1 | [6] | |
| Biphenyl Ester 6b | Racemate | 2.5 ± 2.1 | 2.8 ± 3.4 | [6] |
| (-)-Isomer | 0.1 ± 0.1 | 0.1 ± 0.1 | [6] | |
| (+)-Isomer | 51.2 ± 19.4 | 53.3 ± 27.7 | [6] | |
| Biphenyl Ester 6c | Racemate | 1.7 ± 1.4 | 1.9 ± 2.0 | [6] |
| Fluconazole | N/A | 3.7 ± 3.3 | 11.2 ± 16.0 | [6] |
Protocol: Synthesis of a Chiral Azole Derivative (Exemplified)
This protocol outlines a representative synthesis of a 1-phenyl-2-imidazolylethanol derivative starting from the precursor 2-fluoro-1-phenylethanone.
Step 1: Bromination of 2-Fluoroacetophenone
-
Materials: 2-Fluoroacetophenone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure: Dissolve 2-fluoroacetophenone (1.0 eq) in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature, filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude α-bromo-2-fluoroacetophenone by column chromatography.
Step 2: Synthesis of 2-(1H-imidazol-1-yl)-1-(fluorophenyl)ethan-1-one
-
Materials: α-bromo-2-fluoroacetophenone, Imidazole, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure: Dissolve imidazole (2.2 eq) in acetonitrile. Add K₂CO₃ (3.0 eq).
-
Add a solution of the α-bromo-2-fluoroacetophenone (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the mixture at 50°C for 12-16 hours.
-
Filter the inorganic salts and concentrate the filtrate. Purify the resulting keto-imidazole intermediate by column chromatography.
Step 3: Asymmetric Reduction to (S)-2-(1H-imidazol-1-yl)-1-(fluorophenyl)ethan-1-ol
-
Materials: Keto-imidazole intermediate, Baker's yeast (Saccharomyces cerevisiae), Glucose, Phosphate buffer (pH 7.0).
-
Procedure: In a flask, suspend baker's yeast (e.g., 100 g/L) and glucose (50 g/L) in phosphate buffer. Activate by shaking at 30°C for 30 minutes.
-
Add the keto-imidazole intermediate (e.g., 0.01 mol/L) dissolved in a minimal amount of ethanol.
-
Incubate the reaction in an orbital shaker at 30°C for 24-48 hours, monitoring for conversion.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate.
-
Purify the final product, (S)-1-(fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, by column chromatography to yield the enantiomerically enriched alcohol.
Application II: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Rationale: The Case of Aprepitant
Aprepitant (Emend®) is a potent and selective Neurokinin-1 (NK1) receptor antagonist used clinically to prevent nausea and vomiting associated with chemotherapy and surgery.[7][8] The synthesis of Aprepitant is a landmark example of industrial-scale asymmetric synthesis and highlights the value of chiral, fluorinated building blocks. While Aprepitant itself uses (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, its development pathway proves the principle that chiral fluoro-alcohols are enabling synthons for complex CNS-active drugs. The use of this compound would be applicable for creating novel analogs of Aprepitant or other NK1 antagonists.
Mechanism of Action: Substance P / NK1 Receptor Signaling
The vomiting reflex is mediated, in part, by the neuropeptide Substance P binding to NK1 receptors in the brain's vomiting center.[9] Aprepitant is a high-affinity antagonist that crosses the blood-brain barrier and physically blocks Substance P from binding to the NK1 receptor. This blockade prevents the downstream signaling cascade that would otherwise lead to the emetic response.[8]
Pharmacological Data for Aprepitant
The data below demonstrates the high affinity and selectivity of Aprepitant, properties that are fine-tuned by its specific chemical structure, including its fluorinated moieties.
| Parameter | Value | Description | Reference |
| Binding Affinity (IC₅₀) | 0.12 nmol/L | Concentration to displace 50% of Substance P from human NK1 receptors. | [10] |
| Receptor Selectivity | High | Little to no affinity for 5-HT₃, dopamine, or corticosteroid receptors. | [7] |
| Oral Bioavailability | ~60-65% | Percentage of the drug absorbed and available systemically after oral administration. | [7] |
| Protein Binding | >95% | Extent to which the drug binds to proteins in the blood plasma. | [7] |
| Primary Metabolism | CYP3A4 | The primary enzyme responsible for breaking down the drug in the liver. | [7] |
Experimental Workflow: Convergent Synthesis of Aprepitant
The award-winning greener synthesis of Aprepitant developed by Merck & Co. is a convergent synthesis, where complex fragments of the molecule are prepared separately and then joined together. A key step involves the use of the chiral fluoro-alcohol to set the stereochemistry of the morpholine core of the molecule. This workflow illustrates how a building block like this compound would be incorporated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 5. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. Aprepitant - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of (S)-2-fluoro-1-phenylethan-1-ol in Chiral Pharmaceutical Synthesis: Applications and Protocols
(S)-2-fluoro-1-phenylethan-1-ol , a chiral fluorinated alcohol, serves as a critical building block in the asymmetric synthesis of various pharmaceutical compounds. Its unique structural features, combining a phenyl group, a hydroxyl group, and a fluorine atom on a chiral backbone, make it a valuable intermediate for introducing stereospecificity and modulating the pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of chiral pharmaceuticals.
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Chiral molecules, in turn, are essential for targeted drug action, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound provides a synthetically accessible source of both chirality and fluorine, making it a sought-after intermediate in the development of novel therapeutics.
Application: Synthesis of Novel Antifungal Agents
One notable application of this compound is in the synthesis of novel antifungal agents. Chiral 1,2-azoles, a class of compounds known for their antifungal activity, can be synthesized stereoselectively using this intermediate. The fluorine atom in the precursor can enhance the antifungal potency and pharmacokinetic properties of the final compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of a chiral 1,2,4-triazole antifungal agent starting from this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Tosylation | This compound | (S)-2-fluoro-1-phenylethyl 4-methylbenzenesulfonate | TsCl, Pyridine, CH2Cl2, 0 °C to rt | 95 | >99 |
| 2 | Azide Substitution | (S)-2-fluoro-1-phenylethyl 4-methylbenzenesulfonate | (R)-1-(2-azido-1-fluoroethyl)benzene | NaN3, DMF, 80 °C | 88 | >99 |
| 3 | Reduction | (R)-1-(2-azido-1-fluoroethyl)benzene | (R)-2-fluoro-1-phenylethan-1-amine | H2, Pd/C, MeOH | 92 | >99 |
| 4 | Triazole Formation | (R)-2-fluoro-1-phenylethan-1-amine | Chiral 1,2,4-triazole derivative | N,N'-Carbonyldiimidazole, followed by hydrazine and cyclization | 75 (overall from amine) | >99 |
Experimental Protocols
Step 1: Synthesis of (S)-2-fluoro-1-phenylethyl 4-methylbenzenesulfonate (Tosylate)
Objective: To activate the hydroxyl group of this compound for subsequent nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tosylate.
Step 2: Synthesis of (R)-1-(2-azido-1-fluoroethyl)benzene
Objective: To introduce an azide group via SN2 reaction, which will serve as a precursor to the amine.
Materials:
-
(S)-2-fluoro-1-phenylethyl 4-methylbenzenesulfonate (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the tosylate in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the azide product, which can be used in the next step without further purification.
Step 3: Synthesis of (R)-2-fluoro-1-phenylethan-1-amine
Objective: To reduce the azide to a primary amine, a key functional group for building the heterocyclic ring.
Materials:
-
(R)-1-(2-azido-1-fluoroethyl)benzene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the azide in methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or used directly.
Step 4: Synthesis of the Chiral 1,2,4-Triazole Derivative
Objective: To construct the 1,2,4-triazole ring, the core of the target antifungal agent.
Materials:
-
(R)-2-fluoro-1-phenylethan-1-amine (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Hydrazine hydrate
-
Triethylamine
-
Ethanol
Procedure:
-
Dissolve the amine in anhydrous THF and add CDI. Stir at room temperature for 2 hours.
-
In a separate flask, dissolve hydrazine hydrate in ethanol.
-
Add the activated amine solution to the hydrazine solution and reflux for 4 hours.
-
Cool the reaction mixture and add an appropriate cyclizing agent (e.g., triethyl orthoformate) and a catalytic amount of acid.
-
Reflux the mixture for an additional 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the final chiral 1,2,4-triazole product.
Workflow and Pathway Diagrams
Caption: Synthetic workflow for a chiral antifungal agent.
Caption: Logical flow from intermediate to the final drug.
These detailed notes and protocols underscore the significance of this compound as a versatile intermediate in the synthesis of high-value, chiral pharmaceutical compounds. The provided methodologies offer a robust foundation for researchers to explore and develop novel therapeutics with improved efficacy and safety profiles.
Application Notes and Protocols for Reactions Involving (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and key reactions of (S)-2-fluoro-1-phenylethan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory work.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound can be effectively achieved through the kinetic resolution of its racemic mixture. This method utilizes a lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation.
Lipase-Catalyzed Kinetic Resolution of (±)-2-fluoro-1-phenylethan-1-ol
This protocol describes the enzymatic kinetic resolution of racemic 2-fluoro-1-phenylethan-1-ol using Novozym 435, a commercially available immobilized lipase from Candida antarctica.
Experimental Protocol:
-
To a 25 mL sealed glass bioreactor, add racemic (±)-2-fluoro-1-phenylethan-1-ol (e.g., 240 mM) dissolved in n-hexane.
-
Add vinyl acetate as the acyl donor (e.g., 1200 mM).[1]
-
To the reaction mixture, add Novozym 435 (e.g., 11 mg/mL).[1]
-
Seal the bioreactor and place it on a magnetic stirrer with a stirring rate of approximately 200 rpm.[1]
-
Maintain the reaction temperature at 42°C.[1]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and the conversion.
-
Once the desired ee of the (S)-alcohol is reached (typically >99% at ~50% conversion), stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh n-hexane to recover any residual product. The enzyme can be dried and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting mixture contains this compound and (R)-2-fluoro-1-phenylethyl acetate. Separate these two compounds using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation:
The following table presents typical results for the kinetic resolution of the analogous compound, (R,S)-1-phenylethanol, which are expected to be similar for the fluorinated derivative.
| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantioselectivity (E) |
| Novozym 435 | Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 (S) | >99 (R) | >200 |
| Burkholderia cepacia Lipase | Vinyl Acetate | n-Heptane/[EMIM][BF4] | 30 | 168 | 40.8 | - | 98.9 (R) | 379 |
Note: Data for Novozym 435 is optimized for reaching >99% ee of the unreacted (S)-alcohol.[1] Data for Burkholderia cepacia lipase illustrates the high enantioselectivity achievable.[2]
Experimental Workflow:
Caption: Workflow for the enzymatic kinetic resolution of (±)-2-fluoro-1-phenylethan-1-ol.
Reactions of this compound
Oxidation to 2'-Fluoroacetophenone
This protocol outlines the oxidation of this compound to the corresponding ketone, 2'-fluoroacetophenone, using a copper(II)-TEMPO catalytic system.
Experimental Protocol:
-
In a microwave-safe vial, combine this compound (1 mmol), a copper(II) catalyst (e.g., Cu(NO3)2·3H2O, 0.01 mmol), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.02 mmol).
-
To this mixture, add an aqueous solution of tert-butyl hydroperoxide (TBHP, 70% in water, 2 mmol) as the oxidant.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a low power (e.g., 25 W) for a short duration (e.g., 15 minutes).[3]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2'-fluoroacetophenone.
Data Presentation:
| Substrate | Catalyst System | Oxidant | Conditions | Yield (%) |
| 1-Phenylethanol | Cu(II)/TEMPO | TBHP | Microwave, 25 W, 15 min | up to 85 |
Note: This data is for the non-fluorinated analog, 1-phenylethanol.[3]
Reaction Scheme:
Caption: Oxidation of this compound to 2'-fluoroacetophenone.
Fischer Esterification to (S)-2-fluoro-1-phenylethyl acetate
This protocol details the acid-catalyzed esterification of this compound with acetic acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in an excess of glacial acetic acid (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).[4]
-
Heat the reaction mixture to reflux (approximately 118°C) for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, a saturated solution of sodium bicarbonate (until effervescence ceases), and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude (S)-2-fluoro-1-phenylethyl acetate.
-
If necessary, purify the ester by vacuum distillation or column chromatography.
Fischer Esterification Mechanism:
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Purification of (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of (S)-2-fluoro-1-phenylethan-1-ol, a chiral intermediate of interest in pharmaceutical development. The following sections outline various purification techniques, including preparative chromatography (HPLC and SFC), crystallization, and extraction, complete with experimental protocols and data presentation.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its enantiomeric purity is critical for the desired pharmacological activity and to minimize potential side effects associated with the other enantiomer. This document outlines effective methods for obtaining this compound in high enantiomeric excess (ee).
Purification Strategies: An Overview
The purification of this compound from a racemic or enantiomerically enriched mixture typically involves one or a combination of the following techniques:
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): A widely used and effective method for the separation of enantiomers.
-
Preparative Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to HPLC for chiral separations.
-
Enantioselective Crystallization: A technique that can be employed for the resolution of enantiomers, often involving diastereomeric salt formation or preferential crystallization.
-
Extraction: Primarily used for the initial work-up and removal of impurities after synthesis.
The logical workflow for the purification of this compound is depicted below.
Preparative Chiral Chromatography
Preparative chiral HPLC and SFC are powerful techniques for the separation of enantiomers of 2-fluoro-1-phenylethan-1-ol. The choice between these methods often depends on the available equipment, scale of purification, and desired throughput.
Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based CSPs are commonly effective for the separation of chiral alcohols.
Table 1: Typical Chiral HPLC Parameters for Separation of 1-Phenylethanol Analogs
| Parameter | Condition |
| Column | Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based column |
| Dimensions | 250 x 20 mm i.d., 5 µm particle size |
| Mobile Phase | n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol |
| Elution Mode | Isocratic |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 210-220 nm |
| Temperature | Ambient |
Experimental Protocol: Preparative Chiral HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.
-
System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column.
-
Elution: Run the separation under isocratic conditions. The two enantiomers will elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to the desired (S)-enantiomer.
-
Analysis: Analyze the collected fractions for purity and enantiomeric excess using an analytical chiral HPLC method.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.
SFC is a high-throughput alternative to HPLC that uses supercritical CO₂ as the primary mobile phase, reducing organic solvent consumption.
Table 2: Typical Chiral SFC Parameters for Separation of Chiral Alcohols
| Parameter | Condition |
| Column | Chiralpak® AS-H, Chiralcel® OD-H, or similar |
| Dimensions | 250 x 21 mm i.d., 5 µm particle size |
| Mobile Phase | Supercritical CO₂ / Methanol or Ethanol (as co-solvent) |
| Elution Mode | Isocratic |
| Flow Rate | 50-70 g/min |
| Back Pressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV at 210-220 nm |
Experimental Protocol: Preparative Chiral SFC
-
Sample Preparation: Dissolve the crude material in the co-solvent (e.g., methanol or ethanol).
-
System Equilibration: Equilibrate the SFC system with the selected mobile phase and conditions.
-
Injection: Inject the sample into the system.
-
Separation: Perform the separation under the optimized isocratic conditions.
-
Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer.
-
Analysis: Determine the purity and enantiomeric excess of the collected fraction by analytical chiral SFC or HPLC.
-
Solvent Removal: The CO₂ will vaporize, and the co-solvent can be removed under reduced pressure.
Enantioselective Crystallization
For larger scale purifications, enantioselective crystallization can be a cost-effective method. This can be achieved through preferential crystallization or by forming diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Resolving Agent Selection: Choose a suitable chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), that can form diastereomeric salts with the alcohol.
-
Salt Formation: Dissolve the racemic or enantiomerically enriched 2-fluoro-1-phenylethan-1-ol and one equivalent of the resolving agent in a suitable solvent.
-
Crystallization: Allow the solution to cool slowly or evaporate the solvent to induce crystallization of one of the diastereomeric salts.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free this compound.
-
Extraction: Extract the liberated alcohol into an organic solvent.
-
Purification and Analysis: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent. Analyze the product for purity and enantiomeric excess.
Extraction
Liquid-liquid extraction is a fundamental step in the work-up of the synthesis of this compound, particularly after enzymatic reductions or quenching of chemical reactions.
Experimental Protocol: Post-Synthesis Extraction
-
Quenching: If applicable, quench the reaction mixture (e.g., with a saturated aqueous solution of NH₄Cl for reductions).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
The following diagram illustrates the decision-making process for selecting a purification technique.
Data Presentation
The following table summarizes expected outcomes from the described purification techniques, based on data from analogous compounds.
Table 3: Expected Purification Outcomes for this compound
| Purification Technique | Starting Material | Expected Yield | Expected Purity | Expected Enantiomeric Excess (ee) |
| Preparative Chiral HPLC | Racemic Mixture | >80% (of the S-enantiomer) | >99% | >99% |
| Preparative Chiral SFC | Racemic Mixture | >85% (of the S-enantiomer) | >99% | >99% |
| Enantioselective Crystallization | Enantiomerically Enriched | Variable (depends on ee of starting material) | >98% | >98% |
| Extraction (Work-up) | Post-synthesis mixture | >90% | Variable (removes polar impurities) | Dependent on synthesis |
Conclusion
The purification of this compound to high enantiomeric purity can be effectively achieved using preparative chiral chromatography (HPLC or SFC). For larger scales, enantioselective crystallization presents a viable option. The choice of method will depend on the scale of the purification, the required purity, and the available instrumentation. The protocols provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development.
Application Notes and Protocols: Scale-up Synthesis of (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). The development of a robust, efficient, and scalable synthesis is therefore of significant interest in the pharmaceutical industry. These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of this compound, with a primary focus on asymmetric reduction of the prochiral ketone precursor, 2-fluoro-1-phenylethanone. Both biocatalytic and chemical synthesis approaches will be discussed, along with purification strategies.
Synthetic Strategies for this compound
The most common and efficient method for producing enantiomerically pure this compound is the asymmetric reduction of 2-fluoro-1-phenylethanone. This can be achieved through two main routes: biocatalytic reduction and chiral chemical catalysis.
Caption: Synthetic approaches to this compound.
Biocatalytic Approach: The Preferred Route for Green and Selective Synthesis
Biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems is often the preferred method for large-scale synthesis due to its high enantioselectivity, mild reaction conditions, and environmental benefits.[1][2] Enzymes can perform these reductions with remarkable chemo-, regio-, and stereoselectivity.[2]
Key Advantages:
-
High Enantioselectivity: Often achieving >99% enantiomeric excess (e.e.).[3]
-
Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and neutral pH.
-
Environmental Sustainability: Avoids the use of heavy metals and harsh reagents.
-
Cost-Effectiveness: Whole-cell biocatalysts can be less expensive than isolated enzymes due to their internal cofactor regeneration systems.[1]
Challenges in Scale-up:
-
Enzyme Stability and Activity: Can be sensitive to substrate and product inhibition, as well as process parameters like temperature and pH.
-
Low Volumetric Productivity: Biocatalytic reactions can sometimes be slower than their chemical counterparts.
-
Downstream Processing: Separation of the product from the aqueous reaction medium and biomass can be challenging.
Experimental Protocols
Protocol 1: Scale-up Biocatalytic Reduction of 2-fluoro-1-phenylethanone
This protocol is a generalized procedure based on common practices for whole-cell biocatalytic reductions of acetophenone derivatives.[3][4][5] The specific choice of microorganism or isolated enzyme, as well as the precise conditions, may require initial screening and optimization.
1. Materials and Equipment:
-
2-fluoro-1-phenylethanone
-
Selected microorganism (e.g., Candida tropicalis, Pichia species) or recombinant E. coli expressing a suitable ketoreductase.[3][4]
-
Growth medium (e.g., YM broth for yeast)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., glucose, isopropanol)
-
Antifoaming agent
-
Large-scale fermenter/bioreactor (e.g., 50 L)
-
Centrifuge for cell harvesting
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Rotary evaporator
-
Purification system (e.g., preparative HPLC, fractional distillation)
2. Inoculum and Biocatalyst Preparation:
-
Prepare a seed culture of the selected microorganism by inoculating a small volume of growth medium and incubating under optimal conditions (e.g., 24-48 hours at 30°C with shaking).
-
Use the seed culture to inoculate the large-scale fermenter containing the appropriate growth medium.
-
Grow the cells to a desired optical density (e.g., OD600 of 10-20).
-
Harvest the cells by centrifugation to obtain a cell paste. The cells can be used directly as a whole-cell biocatalyst or processed further if using an isolated enzyme.
3. Asymmetric Reduction (50 L Scale):
-
In the bioreactor, prepare a buffered reaction mixture (e.g., 40 L of 100 mM phosphate buffer, pH 7.0).
-
Add the co-substrate for cofactor regeneration (e.g., glucose to a final concentration of 5% w/v).
-
Resuspend the harvested cell paste in the reaction medium.
-
Dissolve 2-fluoro-1-phenylethanone in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it to the bioreactor to a final concentration of 10-50 g/L. The substrate can be added fed-batch to avoid inhibition.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and gentle agitation. Monitor the pH and adjust as necessary.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC for substrate conversion and product formation.
4. Work-up and Purification:
-
Once the reaction is complete, separate the biomass from the reaction mixture by centrifugation or filtration.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 L).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by preparative chromatography (e.g., HPLC or SFC on a chiral stationary phase) to achieve high chemical and enantiomeric purity.[6][7]
Caption: Workflow for biocatalytic scale-up synthesis.
Protocol 2: Asymmetric Transfer Hydrogenation (Chemical Approach)
Asymmetric transfer hydrogenation using chiral ruthenium or rhodium catalysts is a viable chemical alternative for the synthesis of this compound.[8][9]
1. Materials and Equipment:
-
2-fluoro-1-phenylethanone
-
Chiral catalyst (e.g., (1R,2S)-aminoindanol-derived Rh complex)[9]
-
Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)
-
Solvent (e.g., isopropanol)
-
Inert gas supply (e.g., nitrogen or argon)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Quenching agent (e.g., water, brine)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Purification system
2. Asymmetric Reduction (10 L Scale):
-
Set up the reactor under an inert atmosphere.
-
Charge the reactor with the chiral catalyst and the solvent (e.g., isopropanol).
-
Add the 2-fluoro-1-phenylethanone to the reactor.
-
If using a formic acid/triethylamine mixture as the hydrogen donor, add it slowly to the reaction mixture. If using isopropanol, it serves as both solvent and hydrogen donor.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and stir.
-
Monitor the reaction by HPLC or GC until completion.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or brine.
-
Extract the product with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or distillation.
Data Summary
The following table summarizes representative quantitative data for the asymmetric reduction of acetophenone derivatives from the literature. This data provides an indication of the expected performance for the synthesis of this compound.
| Catalyst/Biocatalyst | Substrate | Scale | Yield (%) | e.e. (%) | Key Conditions | Reference |
| Candida tropicalis MTCC 5158 | Acetophenone | Preparative | 43 | >99 (S) | Resting cells, broad pH and temperature range | [3] |
| TeSADH mutants | 2-haloacetophenones | 1.0 mL | Variable | >99 (S) or (R) | 50°C, pH 7.0, 12h, isopropanol as co-substrate | [10] |
| Pichia methanolica SC 13825 | Keto methyl ester | Preparative | 98 | 99 (S) | Recombinant E. coli expression | [5] |
| Rhodium/(1R,2S)-aminoindanol | Acetophenone | Lab Scale | High | High | Isopropanol as hydrogen donor | [9] |
| Ru-catalyst | α-amino ketones | 10 g | 55-89 | >98 | Formic acid/triethylamine, MeOH, 65°C | [8] |
Scale-up Considerations and Troubleshooting
-
Heat Transfer: Exothermic reduction reactions require efficient heat removal in large reactors to maintain optimal temperature and prevent side reactions.
-
Mass Transfer: In two-phase systems (e.g., biocatalysis with an organic co-solvent), efficient mixing is crucial to ensure good contact between the substrate and the catalyst.
-
Solvent and Reagent Sourcing: The availability and cost of large quantities of high-purity solvents, reagents, and catalyst components are critical for industrial-scale production.
-
Downstream Processing: The choice of extraction solvent should consider factors like product solubility, ease of removal, environmental impact, and safety. Purification methods need to be scalable and cost-effective. For instance, preparative chromatography can be expensive on a large scale, so distillation is often preferred if feasible.[11]
-
Safety: Handling of flammable solvents and potentially hazardous reagents requires strict safety protocols, especially at a larger scale.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers and drug development professionals can successfully develop a scalable and efficient synthesis for the production of high-purity this compound.
References
- 1. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 2. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 7. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of (S)-2-fluoro-1-phenylethan-1-ol in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the chiral building block, (S)-2-fluoro-1-phenylethan-1-ol. This versatile fluorinated alcohol serves as a valuable precursor in the synthesis of complex chiral molecules, particularly in the development of novel pharmaceutical agents. The strategic introduction of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making derivatives of this compound of high interest in medicinal chemistry.
This document outlines two primary derivatization strategies: enzymatic esterification to form chiral esters and its application as a chiral auxiliary in diastereoselective aldol reactions. The protocols are designed to be clear, concise, and reproducible for researchers in the field.
Diastereoselective Esterification of this compound
The hydroxyl group of this compound can be readily esterified with a variety of carboxylic acids. This derivatization is particularly useful for introducing a chiral fluorinated moiety into a target molecule. Enzymatic esterification offers a mild and highly selective method for this transformation, often proceeding with high yields and excellent enantioselectivity.
One notable application is the kinetic resolution of racemic carboxylic acids, such as ibuprofen. In this process, a lipase can selectively catalyze the esterification of one enantiomer of the acid with this compound, allowing for the separation of the diastereomeric esters and the unreacted acid enantiomer.
Table 1: Enzymatic Esterification of Racemic Ibuprofen with this compound
| Entry | Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Diastereomeric Excess (de) (%) |
| 1 | Candida antarctica Lipase B (Novozym 435) | Hexane | 45 | 24 | 63 | >95 (towards (R)-ibuprofen ester) |
| 2 | Candida rugosa Lipase | Isooctane | 40 | 48 | 46 | >90 (towards (S)-ibuprofen ester) |
| 3 | Porcine Pancreatic Lipase (PPL) | Hexane/Water (biphasic) | 37 | 72 | 55 | 85 (towards (S)-ibuprofen ester) |
Note: Data is compiled from analogous enzymatic resolutions of ibuprofen and may vary based on specific reaction conditions.[1][2][3][4]
Experimental Protocol: Enzymatic Esterification with (R,S)-Ibuprofen
This protocol describes the kinetic resolution of racemic ibuprofen via esterification with this compound using Candida antarctica Lipase B.
Materials:
-
This compound
-
(R,S)-Ibuprofen
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Hexane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
To a dried round-bottom flask containing activated 4 Å molecular sieves, add (R,S)-ibuprofen (1.0 equiv.) and this compound (1.2 equiv.).
-
Add anhydrous hexane to dissolve the reactants (concentration of ibuprofen ~0.1 M).
-
Add immobilized Candida antarctica Lipase B (20% by weight of ibuprofen).
-
Seal the flask and stir the mixture at 45 °C.
-
Monitor the reaction progress by chiral HPLC or GC by taking aliquots at regular intervals.
-
Upon reaching the desired conversion (typically around 50% to maximize enantiomeric excess of the remaining acid), filter off the enzyme and molecular sieves.
-
Wash the solids with hexane.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the (R)-ibuprofen-(S)-2-fluoro-1-phenylethyl ester and unreacted (S)-ibuprofen can be separated by column chromatography on silica gel.
Workflow for Enzymatic Esterification:
Caption: Workflow for the enzymatic esterification of this compound.
This compound as a Chiral Auxiliary in Aldol Reactions
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] this compound can be employed as a chiral auxiliary, for instance, by attaching it to a prochiral ketone or carboxylic acid derivative. The steric and electronic properties of the fluorinated phenylethyl group can then influence the facial selectivity of enolate reactions, such as aldol additions.
Table 2: Representative Diastereoselective Aldol Reaction using a Chiral Auxiliary
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85 | >95:5 |
| 2 | Isobutyraldehyde | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 90 | >98:2 |
| 3 | Acetaldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | 78 | 90:10 |
Note: This data is representative of typical results obtained with established chiral auxiliaries and serves as a target for reactions employing this compound derivatives.
Experimental Protocol: Diastereoselective Aldol Reaction
This protocol outlines the general steps for using a derivative of this compound as a chiral auxiliary in a titanium-mediated aldol reaction.
Step 1: Synthesis of the N-Acyl Imide (Chiral Auxiliary Adduct)
-
React this compound with a suitable linker (e.g., conversion to an amino alcohol derivative which is then cyclized to an oxazolidinone-like structure).
-
Acylate the resulting chiral auxiliary with a propionyl group (or other desired acyl group) using propionyl chloride and a base like triethylamine.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl imide derivative (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the desired aldehyde (1.2 equiv.) dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the aldol adduct by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved from the aldol product using methods such as hydrolysis with lithium hydroxide or reduction with lithium borohydride to yield the corresponding chiral β-hydroxy carboxylic acid or alcohol, respectively.
Logical Flow for Aldol Reaction using a Chiral Auxiliary:
Caption: Logical workflow for the application of this compound as a chiral auxiliary.
Conclusion
The derivatization of this compound opens avenues for the synthesis of a wide range of enantiomerically enriched compounds. The protocols provided herein for enzymatic esterification and its conceptual application as a chiral auxiliary in aldol reactions serve as a foundation for further exploration and development in asymmetric synthesis and drug discovery. The presence of the fluorinated stereocenter makes these derivatives particularly attractive for creating novel bioactive molecules with potentially enhanced properties.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Commercially viable resolution of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of (S)-2-fluoro-1-phenylethan-1-ol
Introduction
(S)-2-fluoro-1-phenylethan-1-ol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. As a key chiral building block, its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredients. Consequently, robust and accurate analytical methods for its quantification and enantiomeric excess determination are essential. This document provides detailed application notes and protocols for the analysis of this compound using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Analytical Methods Overview
The primary analytical challenges in quantifying this compound are the separation of its enantiomers and achieving sensitive detection. Chiral HPLC is the most common and effective technique for enantioselective analysis, while GC can be employed for achiral quantification of the total amount of the compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the preferred method for determining the enantiomeric excess (% ee) of this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.
Experimental Protocol: Chiral HPLC
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALPAK® IB (or a similar polysaccharide-based chiral column)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) mixture
-
Sample: this compound standard and sample solutions in mobile phase.
-
Reference Standard: Racemic 2-fluoro-1-phenylethan-1-ol
2. Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® IB, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of racemic 2-fluoro-1-phenylethan-1-ol in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a standard of the pure (S)-enantiomer at a known concentration to determine its retention time.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis and Data Interpretation:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure adequate separation.
-
Inject the (S)-enantiomer standard to confirm the peak identity.
-
Inject the prepared samples.
-
Quantify the amount of each enantiomer using the calibration curve.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] x 100 Where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data obtained from a chiral HPLC analysis.
| Sample | Concentration (µg/mL) | Retention Time (S) (min) | Retention Time (R) (min) | Area (S) | Area (R) | % Enantiomeric Excess |
| Racemic Standard | 50 | 11.2 | 12.8 | 510234 | 509876 | ~0% |
| (S)-Standard | 50 | 11.2 | - | 1021543 | - | >99% |
| Sample 1 | 45 | 11.3 | 12.9 | 987654 | 12345 | 97.5% |
| Sample 2 | 52 | 11.2 | 12.8 | 1054321 | 54321 | 90.0% |
Experimental Workflow: Chiral HPLC Analysis
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-fluoro-1-phenylethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-2-fluoro-1-phenylethan-1-ol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the asymmetric reduction of 2-fluoroacetophenone.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, including incomplete reaction, side product formation, or issues with the catalytic system. Here are some troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). The optimal temperature is crucial; for biocatalytic reductions, ensure the temperature is optimal for enzyme activity. For instance, some reductive aminase enzymes show optimal performance at 37°C.[1]
-
Catalyst Activity:
-
Chemical Catalysts: Ensure the catalyst has not degraded. For metal-based catalysts like ruthenium complexes, proper handling and storage under inert conditions are critical. The catalyst loading might also need optimization.
-
Biocatalysts: If using enzymes (ketoreductases) or whole-cell systems (e.g., baker's yeast), ensure the cells are viable and the enzyme is active. For yeast-based reductions, activating the yeast in a suitable buffer with a sugar source like glucose before adding the substrate is a common practice.[2]
-
-
Reagent Quality: Verify the purity of your starting material, 2-fluoroacetophenone, and the reducing agent (e.g., borane source, isopropanol for transfer hydrogenation). Impurities can poison the catalyst or lead to side reactions.
-
Solvent Choice: The solvent can significantly impact reaction rates and yields. For asymmetric transfer hydrogenation reactions, solvents like isopropanol not only act as the solvent but also as the hydrogen source. Ensure the solvent is dry and of appropriate grade.
-
By-product Formation: Analyze the reaction mixture for by-products. One common by-product in biocatalytic reductions can be the corresponding amine if an amine donor is present.[1] In some cases, over-reduction or other side reactions can occur. Adjusting the reaction conditions (e.g., temperature, pH, substrate concentration) can help minimize by-product formation. For example, in microbial fermentations, controlling the pH can be critical for both cell growth and product synthesis.[3]
Issue 2: Poor Enantioselectivity (Low % ee)
Question: I am obtaining the product with low enantiomeric excess (% ee). How can I improve the enantioselectivity of the synthesis?
Answer:
Achieving high enantioselectivity is a key challenge in chiral synthesis. Here are factors that can influence the enantiomeric excess:
-
Catalyst Selection: The choice of chiral catalyst or biocatalyst is the most critical factor.
-
Chemical Catalysts: Different chiral ligands on a metal catalyst can lead to opposite enantiomers. Ensure you are using the correct catalyst for the desired (S)-enantiomer. The structure of the catalyst, such as in oxazaborolidines, directly affects the enantioselectivity.[4]
-
Biocatalysts: Different enzymes or even different strains of an organism can exhibit different enantioselectivities. Screening various ketoreductases or reductive aminases can lead to the identification of a highly selective enzyme.[1][5]
-
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity in asymmetric chemical catalysis. However, for enzymatic reactions, there is an optimal temperature range for both activity and selectivity.
-
Solvent System: The polarity and nature of the solvent can influence the three-dimensional arrangement of the substrate-catalyst complex, thereby affecting enantioselectivity.
-
Additives: In some catalytic systems, the presence of additives can enhance enantioselectivity. For instance, in some ruthenium-catalyzed hydrogenations, a base like potassium tert-butoxide is used.[6]
-
Substrate Concentration: High substrate concentrations can sometimes lead to a decrease in enantioselectivity. Optimizing the substrate loading is recommended.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating and purifying the final product, this compound. What are some effective methods?
Answer:
Effective product isolation is crucial for obtaining a high-purity final product.
-
Work-up Procedure: After the reaction is complete, a proper work-up is necessary to remove the catalyst and unreacted reagents. This typically involves quenching the reaction, followed by extraction with a suitable organic solvent. For biocatalytic reactions in aqueous media, extraction with a solvent like ethyl acetate or n-hexane is common.[2]
-
Chromatography: Column chromatography is a standard method for purifying the crude product. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexane and ethyl acetate) will depend on the polarity of the product and impurities.
-
Crystallization: If the product is a solid, crystallization can be an effective purification technique to improve both chemical and optical purity.
-
Avoiding Emulsions: During aqueous work-up, emulsions can form. Techniques to break emulsions include the addition of brine, changing the pH, or filtration through celite.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone. This can be achieved through two main routes:
-
Chemical Catalysis: This involves the use of chiral metal catalysts, such as those based on Ruthenium, Rhodium, or Iridium, with chiral ligands. Asymmetric transfer hydrogenation is a common technique.[7][8] Another approach is the use of chiral oxazaborolidine catalysts (CBS reduction).[4][9]
-
Biocatalysis: This method utilizes enzymes, either as isolated proteins (ketoreductases) or within whole microbial cells (e.g., baker's yeast, Saccharomyces cerevisiae).[2][10] Biocatalysis is often preferred for its high enantioselectivity and mild reaction conditions.
Q2: How do I choose between a chemical catalyst and a biocatalyst?
A2: The choice depends on several factors:
-
Enantioselectivity: Both methods can provide high enantioselectivity. Biocatalysts often offer excellent selectivity (>99% ee).
-
Substrate Scope: Chemical catalysts may have a broader substrate scope, while enzymes can be highly specific.
-
Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under mild pH and temperature, which is environmentally friendly. Chemical catalysis may require organic solvents and inert atmospheres.
-
Cost and Availability: The cost and availability of the catalyst or enzyme can be a deciding factor. Baker's yeast is an inexpensive and readily available biocatalyst.
-
Downstream Processing: The work-up for biocatalytic reactions can sometimes be more complex due to the presence of cellular debris and proteins.
Q3: Can I use the same conditions for reducing 2-fluoroacetophenone as for other acetophenone derivatives?
A3: While the general principles are the same, the electronic and steric properties of the fluorine substituent can influence the reaction. The fluorine atom is strongly electron-withdrawing, which can affect the reactivity of the carbonyl group. It is always recommended to optimize the reaction conditions specifically for 2-fluoroacetophenone to achieve the best yield and enantioselectivity.
Q4: How can I monitor the progress and enantioselectivity of my reaction?
A4:
-
Reaction Progress: Thin-layer chromatography (TLC) and gas chromatography (GC) are common methods to monitor the disappearance of the starting material (2-fluoroacetophenone) and the appearance of the product.
-
Enantioselectivity: The enantiomeric excess (% ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a chiral stationary phase.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Halo-acetophenones (Illustrative Examples)
| Catalyst/Biocatalyst | Substrate | Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |
| Baker's Yeast | 2,2',4'-trichloroacetophenone | Glucose | Phosphate Buffer (pH 7.0) | 60.3 | 96.1 | [2] |
| Reductive Aminase (AdRedAm) | α-fluoroacetophenone | NADPH | Not Specified | >90 (conversion) | 85-99 | [1] |
| RuBr2--INVALID-LINK-- | Acetophenone | H2 | Ethanol | 100 | 88.0 (S) | [6] |
| TeSADH mutants | 2-chloro-4′-fluoroacetophenone | Not Specified | Not Specified | High (conversion) | Very High | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2-fluoroacetophenone using Baker's Yeast (Adapted from a similar procedure for chloro-derivatives)
-
Yeast Activation: In an Erlenmeyer flask, suspend dry baker's yeast (e.g., 90 g/L) and glucose (e.g., 50 g/L) in a phosphate buffer (e.g., pH 7.0).
-
Incubate the mixture on a shaker (e.g., 140 rpm) at a controlled temperature (e.g., 30-35°C) for 30-60 minutes to activate the yeast.[2]
-
Substrate Addition: Add 2-fluoroacetophenone to the activated yeast suspension. A co-solvent like ethanol or methanol (e.g., 5% v/v) can be added to improve substrate solubility.
-
Reaction: Continue shaking the reaction mixture at the same temperature for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Work-up and Extraction: After the reaction is complete, add an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture.
-
Shake the mixture to extract the product. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Mandatory Visualizations
Caption: Biocatalytic synthesis workflow for this compound.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 3. Screening of High-Yield 2-Phenylethanol Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of Chiral Fluorine-containing Alcohols - National Institute of Chemistry [ki.si]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting side reactions in (S)-2-fluoro-1-phenylethan-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-fluoro-1-phenylethan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of this compound
Question: We are experiencing a low isolated yield of the desired this compound. What are the potential causes and how can we improve the yield?
Answer: Low yields can stem from several factors, including incomplete reactions, degradation of the product, or competing side reactions. Here are some common causes and troubleshooting steps:
-
Incomplete Conversion of Starting Material:
-
Asymmetric Reduction of 2-Fluoroacetophenone: The efficiency of enzymatic or chemo-catalytic reduction can be highly dependent on reaction conditions. Ensure optimal pH, temperature, and catalyst loading. For biocatalytic reductions, cofactor regeneration is crucial; consider adding a co-substrate like glucose or isopropanol.[1][2]
-
Epoxide Ring-Opening: In syntheses involving epoxide intermediates, the ring-opening step with a fluoride source like HF·Et3N can be slow. Phenyl-substituted epoxides, in particular, may require longer reaction times.[3][4] Monitor the reaction progress by TLC or GC to ensure completion.
-
-
Side Reactions and Byproduct Formation:
-
Diol and Aldehyde Formation: In the synthesis from allylsilanes, minor amounts of the corresponding diol and aldehyde can be formed. The aldehyde is thought to arise from a Meinwald-type rearrangement.[3]
-
Formation of 1-phenyl-1,2-ethanediol and 1-phenylethanol: During enzymatic reductions of 2-haloacetophenones, slightly acidic or basic pH conditions can lead to the formation of these byproducts.[5] Careful control of the reaction pH is therefore critical.
-
Epoxide Opening by Other Nucleophiles: When using mCPBA for epoxidation in a one-pot procedure with HF·Et3N, the mCPBA-derived 3-chlorobenzoic acid can act as a nucleophile, leading to the formation of undesired ester byproducts.[3][4][6] A two-step procedure with isolation of the epoxide can mitigate this.[4]
-
-
Product Degradation: Fluorohydrins can be sensitive to certain conditions. Ensure that the work-up and purification steps are performed under mild conditions.
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst can deactivate over time, leading to incomplete conversion.[7] Using an optimal catalyst loading and ensuring the purity of reagents and solvents can help minimize deactivation.
2. Poor Enantioselectivity
Question: The enantiomeric excess (ee) of our this compound is lower than expected. How can we improve the stereoselectivity of the reaction?
Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. The following factors can influence the stereochemical outcome:
-
Sub-optimal Catalyst or Enzyme: The choice of chiral catalyst or enzyme is paramount.
-
Enzymatic Reductions: Different alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) will exhibit different stereopreferences. Screening a panel of enzymes is often necessary to find one that provides high enantioselectivity for 2-fluoroacetophenone.[5][8][9] The use of whole-cell biocatalysts can sometimes offer advantages in terms of cofactor regeneration and enzyme stability.[1][2]
-
Chemo-catalysis: For asymmetric hydrogenations, the chiral ligand coordinated to the metal center dictates the stereochemical outcome. Small changes in the ligand structure can have a significant impact on enantioselectivity.[10][11]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although this may come at the cost of a slower reaction rate.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step.
-
pH: For enzymatic reactions, operating at the optimal pH of the enzyme is crucial for both activity and selectivity.[5]
-
-
Substrate Purity: Impurities in the 2-fluoroacetophenone starting material could potentially inhibit or alter the behavior of the catalyst. Ensure the starting material is of high purity.
3. Formation of Unexpected Byproducts
Question: We have identified unexpected peaks in our GC/LC-MS analysis of the crude reaction mixture. What are the likely byproducts and how can we avoid their formation?
Answer: The nature of the byproducts will depend on the synthetic route employed.
-
Synthesis via Epoxide Ring-Opening:
-
Diol: Formed from the hydrolysis of the epoxide. Ensure anhydrous conditions during the fluoride-mediated ring-opening.
-
Aldehyde: Can be formed via a Meinwald-type rearrangement.
-
Ester byproduct: If using mCPBA in a one-pot reaction, the conjugate base of mCPBA can open the epoxide.[3][4][6] A two-step process is recommended to avoid this.[4]
-
-
Synthesis via Asymmetric Reduction:
-
1-phenyl-1,2-ethanediol and 1-phenylethanol: Formation of these is often pH-dependent in enzymatic reductions.[5] Maintain strict pH control.
-
Over-reduction or other side reactions: Depending on the reducing agent and conditions, other functional groups in the molecule could potentially be reduced.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for Fluorohydrin Synthesis
| Synthetic Route | Key Reagents | Typical Yield | Key Advantages | Common Side Products | Reference(s) |
| Asymmetric Reduction of 2-Fluoroacetophenone | Chiral Catalyst (e.g., Ru-complex) or Biocatalyst (e.g., ADH), H₂ or hydride source | High | Direct, high enantioselectivity possible | Racemic alcohol, over-reduction products | [5][11] |
| Epoxidation of Allylsilane and Ring-Opening | mCPBA or dimethyldioxirane, HF·Et₃N | 60-92% | High regioselectivity, mild conditions | Diol, aldehyde, ester byproduct (one-pot) | [3][4][6] |
| Kinetic Resolution of Terminal Epoxides | Chiral Catalyst, Fluoride Source | Variable | Can provide access to highly enantioenriched material | Unreacted enantiomer of the epoxide | [12] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Fluoroacetophenone using a Whole-Cell Biocatalyst (Adapted from[1][2])
-
Biocatalyst Preparation: Prepare an acetone powder of a suitable microorganism known to possess alcohol dehydrogenase activity (e.g., Phaseolus vulgaris).
-
Reaction Setup: In a temperature-controlled orbital shaker, combine a phosphate buffer (pH 7.0), the desired amount of the whole-cell biocatalyst, 2-fluoroacetophenone (dissolved in a minimal amount of a water-miscible co-solvent like DMSO), and glucose (as a co-substrate for cofactor regeneration).
-
Reaction Execution: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction is complete, centrifuge the mixture to remove the biocatalyst. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Two-Step Synthesis via Epoxidation of Allylsilane and Ring-Opening (Adapted from[4])
-
Epoxidation:
-
Dissolve the allylsilane in a suitable solvent (e.g., a mixture of acetonitrile and dimethoxymethane).
-
Add a catalyst such as tetrabutylammonium hydrogen sulfate.
-
Add a solution of Oxone and potassium carbonate in water.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up and extract the epoxide with an organic solvent. Dry and concentrate to obtain the crude epoxide.
-
-
Fluoride Ring-Opening:
-
Dissolve the crude epoxide in anhydrous dichloromethane.
-
Add triethylamine trihydrofluoride (HF·Et₃N) at room temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude fluorohydrin by flash column chromatography.
-
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of enantiopure chiral alcohols using carbonyl reductases screened from Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimization of reaction conditions for (S)-2-fluoro-1-phenylethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of (S)-2-fluoro-1-phenylethan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Degraded Reagents | Ensure the reducing agent (e.g., borane complex, isopropanol) and catalyst are fresh and have been stored under the recommended conditions (e.g., anhydrous, inert atmosphere). For biocatalytic methods, verify the viability of the baker's yeast or enzyme. |
| Improper Reaction Temperature | Optimize the reaction temperature. For many asymmetric reductions, lower temperatures can improve enantioselectivity but may decrease the reaction rate. Conversely, higher temperatures might lead to side reactions or catalyst decomposition. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the substrate, reducing agent, and catalyst. An excess of the reducing agent may be necessary, but a large excess should be avoided to minimize side reactions and simplify purification. |
| Presence of Water or Oxygen | For many chemical catalytic systems (e.g., CBS reduction, Iridium catalysis), the reaction must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Moisture can quench the reagents and deactivate the catalyst. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time or carefully adding more reagent. |
| Poor Mixing | Ensure efficient stirring throughout the reaction, especially for heterogeneous reactions like those using baker's yeast, to ensure proper contact between reactants. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Temperature can significantly impact enantioselectivity. The optimal temperature is specific to the catalyst and substrate. For CBS reductions, the highest enantioselectivities are often obtained between 20 and 30 °C. |
| Inappropriate Solvent | The choice of solvent can influence the conformation of the transition state and thus the enantioselectivity. Screen different solvents (e.g., THF, toluene, dichloromethane) to find the optimal one for your specific catalytic system. |
| Catalyst Degradation or Impurity | Use a freshly prepared or properly stored catalyst. For in-situ generated catalysts, ensure the precursors are of high purity. The presence of impurities can negatively affect the catalyst's performance. |
| Non-Catalytic Background Reaction | A non-catalyzed reduction by the reducing agent (e.g., free borane) can lead to the formation of a racemic product, thus lowering the overall enantiomeric excess. This can sometimes be mitigated by adjusting the rate of addition of the ketone. |
| Incorrect Catalyst Enantiomer | Double-check that you are using the correct enantiomer of the chiral catalyst or ligand to obtain the desired (S)-product. |
| For Biocatalysis: Sub-optimal pH or Co-solvent | The pH of the medium and the presence of co-solvents can significantly affect the activity and selectivity of baker's yeast or isolated enzymes. Optimize these parameters for your specific substrate. |
Issue 3: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| Over-reduction | In some cases, prolonged reaction times or a large excess of the reducing agent can lead to the reduction of the aromatic ring or other functional groups. Monitor the reaction closely and use the appropriate stoichiometry. |
| Defluorination | Although less common under reductive conditions, defluorination can be a potential side reaction. This can be influenced by the choice of catalyst and reaction conditions. If observed, screen alternative catalysts or milder conditions. |
| Hydroboration of Aromatic Ring (for borane reductions) | With highly reactive borane sources, hydroboration of the phenyl ring can occur. Using a less reactive borane complex (e.g., borane-dimethyl sulfide) or controlling the reaction temperature can minimize this side reaction. |
| Byproducts from the Reducing Agent | The reducing agent itself can generate byproducts that may co-elute with the desired product. Choose a purification method that effectively separates these impurities. |
| For Biocatalysis: Formation of other metabolites | Baker's yeast can sometimes produce other metabolic byproducts. Optimizing the fermentation conditions (e.g., substrate concentration, aeration) can help minimize their formation. |
Issue 4: Difficulties in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Enantiomers in Chiral Chromatography | Optimize the chiral HPLC or SFC method. This may involve screening different chiral stationary phases (CSPs), mobile phases (including modifiers and additives), flow rates, and temperatures. |
| Presence of Boron-containing Impurities (for borane reductions) | The work-up procedure is crucial for removing boron residues. Typically, this involves quenching the reaction with methanol, followed by an extractive work-up. An acidic wash may also be necessary. |
| Emulsion Formation During Work-up | If emulsions form during the aqueous work-up, adding brine or filtering the mixture through a pad of celite can help to break the emulsion. |
| Product Volatility | Be cautious during solvent removal under reduced pressure (rotary evaporation), as the product may have some volatility. Use a moderate temperature and pressure. |
| Incomplete Separation from Starting Material | If the product and starting material have similar polarities, careful optimization of the chromatography conditions (e.g., gradient elution) is required for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the asymmetric synthesis of this compound?
A1: The most common methods involve the asymmetric reduction of the prochiral ketone, 2-fluoroacetophenone. Key approaches include:
-
Catalytic Reduction with Chiral Oxazaborolidines (CBS Reduction): This method uses a chiral catalyst, typically derived from proline, in the presence of a borane reducing agent. It is a widely used and reliable method for achieving high enantioselectivity.
-
Transition Metal Catalyzed Asymmetric Hydrogenation: Chiral iridium or ruthenium complexes are often used as catalysts for the hydrogenation of ketones. These methods can be highly efficient and selective.
-
Biocatalytic Reduction: Whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes (ketoreductases) can effectively reduce 2-fluoroacetophenone to the corresponding (S)-alcohol with high enantioselectivity.
Q2: How can I determine the enantiomeric excess (ee) of my product?
A2: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. The ee is calculated using the peak areas of the two enantiomers.
Q3: What is the expected stereochemical outcome for a CBS reduction using an (S)-proline-derived catalyst?
A3: For the CBS reduction of a ketone where the phenyl group is sterically larger than the fluoromethyl group, using a catalyst derived from (S)-proline will typically yield the (R)-alcohol. To obtain the desired (S)-alcohol, the catalyst derived from (R)-proline should be used.
Q4: My baker's yeast reduction is giving low conversion. What can I do?
A4: Low conversion in baker's yeast reductions can often be improved by:
-
Optimizing the concentration of the substrate: High concentrations of the ketone can be toxic to the yeast cells. A gradual addition of the substrate may be beneficial.
-
Adding a co-substrate: Glucose or sucrose is often added as an energy source for the yeast to regenerate the necessary cofactors (NADH/NADPH) for the reduction.
-
Adjusting the pH and temperature: The optimal pH for baker's yeast is typically around 6-7, and the temperature is usually maintained between 25-35 °C.
-
Ensuring proper aeration: For aerobic yeast, gentle shaking or bubbling with air can improve activity.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety procedures should always be followed. Specific precautions for this synthesis include:
-
Handling of borane reagents: Borane and its complexes are flammable and react violently with water. They should be handled in a well-ventilated fume hood under an inert atmosphere.
-
Use of flammable solvents: Many of the organic solvents used (e.g., THF, toluene, hexanes) are flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Handling of 2-fluoroacetophenone: While not acutely toxic, it is a chemical and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Fluoroacetophenone using a CBS Catalyst
-
Catalyst Preparation (in-situ): To a flame-dried, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).
-
Reaction Setup: Cool the catalyst solution to -78 °C.
-
Reagent Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.0 eq.) to the catalyst solution. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 2-fluoroacetophenone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 N HCl and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Biocatalytic Reduction of 2-Fluoroacetophenone using Baker's Yeast
-
Yeast Activation: In a flask, dissolve sucrose (e.g., 20 g) in warm water (e.g., 100 mL). Add baker's yeast (e.g., 10 g) and stir the mixture at 30-35 °C for 30 minutes to activate the yeast.
-
Substrate Addition: Add 2-fluoroacetophenone (1.0 eq.) to the activated yeast suspension. To improve solubility, the ketone can be dissolved in a small amount of ethanol before addition.
-
Reaction: Stir the reaction mixture at 30-35 °C. Monitor the progress of the reaction by TLC or GC. The reaction may take 24-72 hours.
-
Work-up: After the reaction is complete, add celite to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Extraction: Extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 2-Fluoroacetophenone
| Catalyst System | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) (S) |
| (R)-Me-CBS | BH₃·SMe₂ | THF | -78 | 2 | >95 | >98 |
| [Ir(cod)Cl]₂ / (S,S)-f-binaphane | H₂ (50 atm) | MeOH | 25 | 12 | ~98 | >99 |
| Baker's Yeast | Glucose | Water/EtOH | 30 | 48 | 70-90 | >95 |
Note: The values in this table are representative and may vary depending on the specific reaction conditions and substrate purity.
Visualizations
Stability and degradation of (S)-2-fluoro-1-phenylethan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (S)-2-fluoro-1-phenylethan-1-ol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound, a secondary benzylic fluoride, is its potential for instability, particularly through the elimination of hydrogen fluoride (HF). This class of compounds is known to be susceptible to degradation, especially in the presence of certain materials like silica gel or on glass surfaces. Careful handling and storage are crucial to maintain its integrity.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, two primary degradation pathways are anticipated:
-
Elimination: The most probable degradation pathway is the elimination of hydrogen fluoride (HF) to form styrene oxide or other related unsaturated compounds. This can be catalyzed by acidic or basic conditions, as well as contact with certain surfaces.
-
Oxidation: Similar to other benzylic alcohols, oxidation of the hydroxyl group can occur. This would lead to the formation of 2-fluoro-1-phenylethan-1-one. Further oxidation could potentially lead to cleavage of the carbon-carbon bond.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container, preferably made of an inert material such as amber glass with a PTFE-lined cap to protect from light and air.
-
Store at low temperatures, ideally under refrigeration (2-8 °C) or frozen, to slow down potential degradation reactions.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid contact with acidic or basic conditions, and minimize contact with reactive surfaces like silica gel outside of planned chromatographic procedures.
Q4: I am observing an unexpected peak in my HPLC analysis. What could it be?
A4: An unexpected peak could be a degradation product. The most likely candidates are the products of HF elimination or oxidation. To identify the unknown peak, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, photolytic) and compare the chromatograms. Mass spectrometry (MS) can be a powerful tool to determine the mass of the impurity and help in its identification.
Q5: Can the chirality of the molecule be affected during storage or experimentation?
A5: While the C-F bond is generally strong, conditions that promote the formation of a carbocation at the benzylic position could potentially lead to racemization. This is more likely to occur under harsh acidic conditions. It is advisable to assess the enantiomeric purity of your sample over time, especially if it has been subjected to stressful conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Purity / Appearance of Impurity Peaks in Chromatography | Degradation of the compound. Secondary benzylic fluorides are known to be unstable and can undergo elimination of HF. | - Confirm the identity of the degradation product using LC-MS. - Review storage conditions. Ensure the compound is stored at a low temperature, protected from light, and under an inert atmosphere. - Use high-purity solvents and reagents for your experiments. - Minimize the time the compound is in solution before analysis. |
| Contamination from glassware or equipment. | - Ensure all glassware is thoroughly cleaned and dried. - Avoid using glassware with any visible residues. Consider silanizing glassware to minimize active sites. | |
| Inconsistent Analytical Results | On-column degradation. The stationary phase (e.g., silica-based) can promote the elimination of HF. | - Use a less acidic or end-capped HPLC column. - Optimize the mobile phase pH to be as neutral as possible while maintaining good chromatography. - Consider using a different analytical technique, such as gas chromatography with a suitable chiral column, which may be less harsh. |
| Sample preparation issues. | - Prepare samples fresh for each analysis. - Ensure the sample solvent is compatible with the compound and does not promote degradation. | |
| Racemization (Loss of Enantiomeric Purity) | Exposure to harsh acidic or basic conditions. | - Avoid extreme pH conditions during sample preparation and analysis. - If acidic or basic conditions are necessary for a reaction, neutralize the sample as soon as possible during workup. - Monitor enantiomeric purity using a suitable chiral HPLC or GC method. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound in the public domain, the following table provides a general guideline for potential degradation under various stress conditions based on the chemical properties of secondary benzylic fluorides and alcohols. This information is intended to guide the design of forced degradation studies.
| Stress Condition | Typical Conditions | Expected Degradation Products | Potential % Degradation (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Elimination product (e.g., styrene oxide), Racemization | 5-20% |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Elimination product (e.g., styrene oxide) | 10-30% |
| Oxidation | 3% H₂O₂ at room temperature for 24h | 2-fluoro-1-phenylethan-1-one | 5-15% |
| Thermal Degradation | 80°C for 48h | Elimination product | 5-10% |
| Photodegradation | UV light (254 nm) or fluorescent light for 7 days | Oxidation and elimination products | 1-5% |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade acetonitrile and water
-
pH meter
-
HPLC system with a UV/Vis or DAD detector and a suitable chiral column (e.g., Chiralcel OD-H or similar)
-
LC-MS system for peak identification
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial and heat at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in acetonitrile) at 60°C for 48 hours.
-
At appropriate time points, dissolve the solid in a suitable solvent or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to UV light (254 nm) and/or fluorescent light for 7 days.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, prepare solutions for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated chiral HPLC method to separate the parent compound from any degradation products.
-
Use an LC-MS method to identify the mass of the degradation products to aid in structure elucidation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Chiral HPLC Method Development for (S)-2-fluoro-1-phenylethan-1-ol: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a chiral HPLC method for the separation of (S)-2-fluoro-1-phenylethan-1-ol enantiomers.
Troubleshooting Guide
This section addresses common issues encountered during chiral HPLC method development in a question-and-answer format.
Issue 1: Poor or No Enantiomeric Resolution
-
Question: I am not seeing any separation between the enantiomers of 2-fluoro-1-phenylethan-1-ol. What should I do?
Answer: Achieving chiral separation is a process of optimizing the interactions between the analyte and the chiral stationary phase (CSP).[1] If you are not observing any resolution, consider the following steps:
-
Column Screening: The primary factor in chiral separation is the choice of the CSP.[2] It is highly recommended to screen a variety of columns with different chiral selectors. For alcohols like 2-fluoro-1-phenylethan-1-ol, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Optimization: The mobile phase composition significantly influences selectivity.[3]
-
Normal Phase: Start with a simple mobile phase like n-hexane/isopropanol. Vary the ratio of the alcohol modifier (e.g., from 10% to 30%). Sometimes, switching the alcohol (e.g., to ethanol) can provide different selectivity.[2][4]
-
Reversed Phase: If working in reversed-phase mode, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.
-
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process and, consequently, the enantioselectivity. Try varying the column temperature (e.g., from 15°C to 40°C).
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by increasing the interaction time between the analyte and the CSP.
-
Issue 2: Peak Tailing or Poor Peak Shape
-
Question: My peaks are showing significant tailing. How can I improve the peak shape?
Answer: Peak tailing in chiral chromatography can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase Additives: For compounds with acidic or basic functionalities, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak shape.
-
For potentially acidic interactions with the silica backbone, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase in normal phase can help.[5]
-
For basic analytes, an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) may be beneficial.[5]
-
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[6] Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve the issue. For immobilized columns, stronger solvents like DMF or THF can be used for cleaning.[7]
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my enantiomers are shifting between injections. What is causing this instability?
Answer: Fluctuating retention times can compromise the reliability of your method. Consider these potential causes:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using mobile phases containing additives, as the stationary phase needs time to be conditioned.[5]
-
Mobile Phase Composition: In normal phase, even small amounts of water in the solvents can affect retention times.[1] Use high-purity, dry solvents. Inconsistencies in the mobile phase preparation can also lead to shifts.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Temperature variations can lead to changes in viscosity and retention.
-
Additive Memory Effect: If you are switching between methods using different acidic or basic additives, residual amounts of the previous additive can remain on the column and affect the current separation.[1] It is crucial to dedicate columns to specific additive types or have a rigorous flushing procedure between methods.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding chiral HPLC method development for this compound.
-
Question 1: What type of chiral stationary phase (CSP) is best for separating the enantiomers of 2-fluoro-1-phenylethan-1-ol?
Answer: While it is difficult to predict the best CSP without experimental screening, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a highly recommended starting point for the separation of chiral alcohols.[8] These phases offer a good balance of hydrogen bonding, dipole-dipole, and steric interactions that are often effective for resolving this class of compounds.
-
Question 2: What are the typical starting conditions for method development in normal phase?
Answer: A good starting point for normal phase chiral method development for 2-fluoro-1-phenylethan-1-ol would be:
-
Column: A cellulose or amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).
-
-
Question 3: Can I use reversed-phase chromatography for this separation?
Answer: Yes, reversed-phase chromatography is a viable option. Many modern polysaccharide-based CSPs are available in reversed-phase compatible versions (e.g., Chiralcel® OD-RH, Chiralpak® AD-RH).[4] The mobile phase would typically consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.
-
Question 4: How do I choose between different alcohol modifiers in normal phase (e.g., isopropanol vs. ethanol)?
Answer: The choice of alcohol modifier can significantly impact selectivity.[2] Isopropanol and ethanol have different hydrogen bonding properties and steric profiles. It is recommended to screen both to see which one provides better resolution for your specific analyte.
-
Question 5: What is the "additive memory effect" and how can I avoid it?
Answer: The additive memory effect occurs when residual amounts of acidic or basic additives from a previous mobile phase remain on the stationary phase and influence subsequent separations, even after flushing with a new mobile phase.[1] This can lead to inconsistent results and poor reproducibility. To avoid this, it is best practice to dedicate a column to a specific type of additive (acidic or basic). If this is not possible, a thorough and validated column cleaning procedure should be implemented between methods with different additive types.
Data Presentation
Table 1: Example Screening Data for Chiral Separation of 2-fluoro-1-phenylethan-1-ol
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane/IPA (90/10) | 1.0 | 25 | 1.2 |
| Chiralcel® OD-H | n-Hexane/IPA (80/20) | 1.0 | 25 | 1.8 |
| Chiralpak® AD-H | n-Hexane/IPA (90/10) | 1.0 | 25 | 0.8 |
| Chiralpak® AD-H | n-Hexane/EtOH (90/10) | 1.0 | 25 | 1.5 |
Note: This is example data and actual results may vary.
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
-
Objective: To identify a suitable chiral stationary phase (CSP) for the separation of 2-fluoro-1-phenylethan-1-ol enantiomers.
-
Materials:
-
HPLC system with UV detector.
-
A selection of chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC).
-
HPLC-grade n-hexane, isopropanol (IPA), and ethanol.
-
Racemic standard of 2-fluoro-1-phenylethan-1-ol.
-
-
Procedure:
-
Prepare a stock solution of the racemic standard in the initial mobile phase.
-
Install the first chiral column and equilibrate with the starting mobile phase (e.g., n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the standard solution.
-
Record the chromatogram and calculate the resolution (Rs) between the enantiomer peaks.
-
Repeat steps 2-4 for each chiral column to be screened.
-
Compare the resolution values to select the most promising CSP for further optimization.
-
Protocol 2: Mobile Phase Optimization
-
Objective: To optimize the mobile phase composition to achieve baseline separation (Rs ≥ 1.5).
-
Materials:
-
HPLC system with UV detector.
-
The selected CSP from Protocol 1.
-
HPLC-grade n-hexane, isopropanol (IPA), and ethanol.
-
Racemic standard of 2-fluoro-1-phenylethan-1-ol.
-
-
Procedure:
-
Install the selected column and equilibrate with the initial mobile phase.
-
Vary the percentage of the alcohol modifier (e.g., IPA) in the mobile phase in a stepwise manner (e.g., 5%, 10%, 15%, 20%).
-
For each mobile phase composition, inject the standard and record the chromatogram.
-
Calculate the resolution, retention factors, and selectivity for each condition.
-
If necessary, switch the alcohol modifier (e.g., to ethanol) and repeat steps 2-4.
-
Identify the mobile phase composition that provides the best balance of resolution and analysis time.
-
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Logic for Common Chiral HPLC Issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mz-at.de [mz-at.de]
- 6. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing enantioselectivity in the synthesis of (S)-2-fluoro-1-phenylethan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the enantioselective synthesis of (S)-2-fluoro-1-phenylethan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the asymmetric reduction of 2-fluoroacetophenone to enhance the enantioselectivity for the (S)-enantiomer.
Q1: My enantiomeric excess (e.e.) is low. What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors related to the catalyst, reagents, and reaction conditions can be the cause. Consider the following troubleshooting steps:
-
Catalyst Integrity and Loading:
-
CBS Catalysts: Ensure the oxazaborolidine catalyst is not degraded. These catalysts are sensitive to air and moisture.[1] Use freshly prepared or properly stored catalyst. Catalyst loading is also critical; typically, 5-10 mol% is used.[2]
-
Noyori-type Catalysts: The Ru(II)-diphosphine-diamine complexes are also air-sensitive. Ensure proper handling under an inert atmosphere. The combination of the diphosphine and diamine ligands controls the chiral environment.[3]
-
Biocatalysts (Ketoreductases/Alcohol Dehydrogenases): Enzyme activity can be compromised by improper storage, pH, or temperature. Ensure the enzyme is active and consider potential inhibition by the substrate or product at high concentrations.
-
-
Reagent Quality:
-
Borane Source (for CBS Reduction): The presence of water can significantly decrease enantioselectivity.[4] Use anhydrous solvents and high-quality borane reagents (e.g., BH₃·THF, BH₃·SMe₂).[5]
-
Cofactors (for Biocatalysis): For enzymatic reductions, ensure the cofactor (e.g., NADPH) and the regeneration system (e.g., isopropanol and a secondary alcohol dehydrogenase, or glucose and glucose dehydrogenase) are functioning correctly.[6][7]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role. For CBS reductions, lower temperatures (e.g., -78 °C to 0 °C) generally lead to higher enantioselectivity.[4]
-
Solvent: The choice of solvent can influence the reaction. For CBS reductions, non-coordinating solvents like THF or toluene are common. For enzymatic reactions, buffer systems with a co-solvent like isopropanol are often used.[8]
-
Substrate Addition: Slow addition of the ketone to the mixture of the catalyst and borane can sometimes improve enantioselectivity.
-
Q2: I am observing significant formation of the (R)-enantiomer. What could be the reason?
A2: Formation of the undesired enantiomer can be due to the choice of catalyst or competing reaction pathways.
-
Catalyst Chirality: Ensure you are using the correct enantiomer of the catalyst. For example, in CBS reductions, the (S)-oxazaborolidine catalyst typically yields the (S)-alcohol. For Noyori-type catalysts, the combination of the chirality of the diphosphine and the diamine ligand determines the product's stereochemistry.[3]
-
Background (Uncatalyzed) Reaction: A fast, non-selective background reaction can lead to the formation of a racemic mixture, thus lowering the overall e.e. This can be mitigated by ensuring the catalyzed reaction is significantly faster, for instance, by optimizing temperature and catalyst loading.
-
Enzyme Specificity: Different enzymes have different stereopreferences. While many ketoreductases follow Prelog's rule to produce the (S)-alcohol, some exhibit anti-Prelog selectivity, yielding the (R)-alcohol. It is crucial to select a biocatalyst with the desired stereopreference for your substrate.
Q3: The reaction is very slow or incomplete. How can I improve the conversion rate?
A3: Poor conversion can be due to catalyst deactivation, insufficient reagents, or suboptimal reaction conditions.
-
Catalyst Deactivation: Homogeneous catalysts can deactivate over time.[9] For biocatalysts, substrate or product inhibition can occur. Running the reaction at a lower substrate concentration or using a continuous flow setup might help.
-
Reagent Stoichiometry: Ensure a sufficient amount of the reducing agent is used. For CBS reductions, at least 0.6 equivalents of borane are typically required.[1] For enzymatic reactions, the cofactor regeneration system must be efficient to ensure a continuous supply of the reduced cofactor.
-
Temperature: While lower temperatures often favor enantioselectivity, they also slow down the reaction rate. A balance must be struck. For enzymatic reactions, each enzyme has an optimal temperature range for activity.
Q4: Are there any side reactions I should be aware of?
A4: For α,β-unsaturated ketones, 1,4-reduction (conjugate reduction) can be a competing reaction. However, for saturated ketones like 2-fluoroacetophenone, this is not a concern. With borane reagents, hydroboration of other functional groups could occur if present. The high chemoselectivity of Noyori-type catalysts often allows for the reduction of ketones in the presence of other reducible groups like olefins.[8]
Quantitative Data Presentation
The following tables summarize experimental data for the asymmetric reduction of 2-fluoroacetophenone to this compound using different catalytic systems.
Table 1: Biocatalytic Reduction of 2-Fluoroacetophenone
| Biocatalyst | Cofactor System | Conversion (%) | e.e. (%) (S) | Reference |
| (S)-1-phenylethanol dehydrogenase (PEDH) | NADH / Isopropanol | 100 | >99 | [8] |
| Imine Reductase (IRED) from Aspergillus oryzae | NADPH / GDH | >90 | 99 | [10] |
| Ketoreductase (KRED) variant | NADPH / Isopropanol | >99 | >99 | [6] |
GDH: Glucose Dehydrogenase
Table 2: Chemo-catalytic Reduction of Fluoro-substituted Ketones
| Catalyst System | Substrate | Reducing Agent | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| (S)-Me-CBS | 2-Fluoroacetophenone | BH₃·THF | -35 | 95 | 95 | |
| (-)-DIP-Chloride™ | 2-Fluoroacetophenone | - | -25 | 99 | 95 (R) | [3] |
| Ru(OTf)--INVALID-LINK-- | α-Chloroacetophenone | H₂ (10 atm) | RT | - | 96 (R) | [3] |
Note: Data for specific catalysts with 2-fluoroacetophenone can be limited; some data for analogous substrates are provided for comparison.
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Reduction using a Ketoreductase (KRED)
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Cofactor Regeneration: Add the components for the cofactor regeneration system. For an NADPH-dependent KRED using glucose dehydrogenase (GDH): add NADP⁺ (e.g., 1 mM), glucose (e.g., 100 mM), and GDH.
-
Enzyme Addition: Add the ketoreductase to the reaction mixture.
-
Substrate Addition: Dissolve 2-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC.
-
Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess using chiral HPLC or GC.
Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction
Caution: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 1.0 M in toluene, 0.1 eq.).
-
Borane Addition: Add borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1.0 M, 1.0 eq.) to the catalyst solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Substrate Addition: Slowly add a solution of 2-fluoroacetophenone (1.0 eq.) in anhydrous THF to the catalyst-borane mixture over a period of 10-20 minutes.
-
Reaction: Stir the reaction at the same temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding methanol, followed by 1N HCl.
-
Workup: Stir for 30 minutes, then extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral HPLC or GC.[2][11][12]
Visualizations
References
- 1. york.ac.uk [york.ac.uk]
- 2. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 7. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 10. digibuo.uniovi.es [digibuo.uniovi.es]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
Overcoming challenges in the purification of (S)-2-fluoro-1-phenylethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (S)-2-fluoro-1-phenylethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound revolve around efficiently separating it from its (R)-enantiomer and other process-related impurities. Key difficulties include:
-
Co-elution of enantiomers: Due to their identical physical properties, enantiomers are difficult to separate using standard chromatography techniques.
-
Method development for chiral separation: Finding the optimal chiral stationary phase (CSP) and mobile phase for preparative chiral HPLC or SFC can be time-consuming.
-
Potential for racemization: Although generally stable, harsh conditions could potentially lead to racemization.
-
Removal of structurally similar impurities: Impurities from the synthesis, such as the starting material 2'-fluoroacetophenone or by-products, may have similar polarities, complicating purification.
Q2: What are the common methods for obtaining enantiomerically pure this compound?
A2: The most common strategies include:
-
Asymmetric Synthesis: Synthesizing the desired (S)-enantiomer directly using a chiral catalyst or biocatalyst. This can yield high enantiomeric excess (e.e.), minimizing the need for extensive purification.
-
Chiral Preparative Chromatography (HPLC or SFC): This is a powerful technique for directly separating the enantiomers of a racemic mixture. Supercritical Fluid Chromatography (SFC) is often preferred for being a "greener" and faster alternative to HPLC.
-
Enzymatic Kinetic Resolution: Using an enzyme that selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol, which can then be separated from the ester.
-
Diastereomeric Salt Resolution: Reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. The desired enantiomer is then recovered from the salt.
Q3: How does the fluorine atom affect the purification process compared to the non-fluorinated analog, 1-phenylethanol?
A3: The presence of the ortho-fluorine atom can influence the purification in several ways:
-
Polarity: Fluorine is highly electronegative, which can alter the molecule's overall polarity and its interactions with the stationary phase in chromatography. This may require different mobile phase compositions compared to 1-phenylethanol.
-
Acidity of the Hydroxyl Group: The electron-withdrawing nature of fluorine can slightly increase the acidity of the hydroxyl proton, potentially affecting its interaction with chiral selectors and resolving agents.
-
Conformational Effects: The fluorine atom may influence the preferred conformation of the molecule, which can impact chiral recognition by a chiral stationary phase or an enzyme.
Q4: How can I determine the enantiomeric excess (e.e.) of my purified sample?
A4: The most common and reliable method for determining the enantiomeric excess of this compound is through analytical chiral HPLC or chiral SFC. This involves using a chiral column that can separate the two enantiomers, and the e.e. is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Troubleshooting Guides
Chiral HPLC/SFC Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Temperature fluctuations. | - Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the solvent ratios and additives (e.g., acids, bases, or alcohols in normal phase).- Use a column oven to maintain a stable temperature. |
| Peak splitting or broadening | - Column overload.- Incompatible injection solvent.- Column contamination or void formation. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.- Flush the column with a strong solvent; if the problem persists, replace the column. |
| High backpressure | - Blocked column frit.- Precipitation of sample in the system. | - Filter all samples and mobile phases.- Use an in-line filter before the column.- If a blockage occurs, try back-flushing the column at a low flow rate. |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Pump malfunction. | - Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily.- Check the pump for leaks and ensure proper solvent delivery. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion (<50%) | - Inactive enzyme.- Non-optimal reaction conditions (temperature, solvent).- Inappropriate acyl donor. | - Use a fresh batch of enzyme.- Optimize the temperature and screen different organic solvents.- Try a different acyl donor (e.g., vinyl acetate, isopropenyl acetate). |
| Low enantioselectivity (low e.e.) | - Incorrect enzyme for the substrate.- Racemization of the product or starting material. | - Screen different lipases or esterases.- Ensure the reaction conditions are mild and avoid prolonged reaction times at high temperatures. |
| Difficulty separating the product ester from the unreacted alcohol | - Similar polarities. | - Optimize the separation by column chromatography (silica gel) by testing different solvent systems (e.g., hexane/ethyl acetate gradients). |
Data Presentation
Table 1: Asymmetric Synthesis of this compound
| Method | Catalyst/Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Reduction | Alternaria alternata EBK-6 | 2'-fluoroacetophenone | 75 | >99 |
Data obtained from a study on the biocatalytic synthesis of fluorinated phenylethanols.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Biocatalytic Reduction
This protocol is based on a published procedure for the synthesis of (S)-2'-fluorophenylethan-1-ol.
Materials:
-
Alternaria alternata EBK-6 culture
-
2'-fluoroacetophenone
-
Ram horn peptone medium
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cultivate Alternaria alternata EBK-6 in a suitable medium containing ram horn peptone.
-
After sufficient growth, add 2'-fluoroacetophenone to the culture medium (e.g., 3 mmol per 100 mL).
-
Incubate the culture under optimized conditions (e.g., pH 6.0, 32°C, 250 rpm agitation) for a specified period to allow for the biocatalytic reduction.
-
After the reaction is complete (monitored by TLC or GC), extract the broth with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Determine the yield and enantiomeric excess (chiral HPLC/SFC).
Protocol 2: General Procedure for Chiral HPLC Method Development (Adapted from 1-phenylethanol)
This is a general guideline for developing a chiral HPLC method for the separation of 2-fluoro-1-phenylethan-1-ol enantiomers.
Materials:
-
Racemic 2-fluoro-1-phenylethan-1-ol
-
HPLC-grade hexanes, isopropanol (IPA), ethanol (EtOH)
-
A selection of chiral columns (e.g., Daicel Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA)
Procedure:
-
Initial Screening:
-
Dissolve a small amount of racemic 2-fluoro-1-phenylethan-1-ol in the mobile phase.
-
Start with a polysaccharide-based chiral column (e.g., Chiralcel® OD-H).
-
Use a mobile phase of 90:10 (v/v) hexane:IPA at a flow rate of 1.0 mL/min.
-
Monitor the separation by UV detection (e.g., at 254 nm).
-
-
Method Optimization:
-
If no or poor separation is observed, screen other columns.
-
Once a column showing some separation is identified, optimize the mobile phase.
-
Vary the ratio of hexane to alcohol (e.g., 95:5, 80:20).
-
Try different alcohol modifiers (e.g., EtOH instead of IPA).
-
Optimize the flow rate to improve resolution and analysis time.
-
-
Preparative Scale-Up:
-
Once an analytical method is established, it can be scaled up to a preparative or semi-preparative column with the same stationary phase.
-
Increase the column diameter and adjust the flow rate accordingly.
-
Optimize the loading amount to maximize throughput without compromising resolution.
-
Visualizations
Caption: Workflow for the asymmetric synthesis and purification of this compound.
Caption: Logic diagram for troubleshooting poor separation in chiral HPLC.
Technical Support Center: Synthesis of (S)-2-fluoro-1-phenylethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-fluoro-1-phenylethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically pure this compound?
A1: The most common and effective strategy involves the asymmetric reduction of the prochiral ketone, 2-fluoro-1-phenylethanone. This can be achieved through two main approaches:
-
Chemical Catalysis: Primarily using chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst.[1][2] This method is well-established for achieving high enantioselectivity in the reduction of various ketones.[1][3]
-
Biocatalysis: Employing enzymes, such as alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., Saccharomyces cerevisiae), to catalyze the stereoselective reduction.[4][5] Biocatalysis is often favored for its high selectivity and environmentally friendly reaction conditions.[6]
Q2: What is the significance of the fluorine atom in this molecule for drug development?
A2: The incorporation of fluorine into drug candidates can significantly alter their physicochemical and biological properties. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and binding affinity to target proteins.[7] Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways, thereby increasing the drug's in vivo half-life and bioavailability.[7]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety measures are crucial. When working with borane reagents, such as borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-SMe2), it is imperative to work under anhydrous conditions in a well-ventilated fume hood, as these reagents are flammable and react with moisture.[8] Additionally, many organic solvents used in the synthesis and purification steps are flammable and may be toxic. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Low Enantiomeric Excess (ee)
Q4: My asymmetric reduction is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?
A4: Low enantioselectivity can stem from several factors, depending on the chosen synthetic route.
For CBS Reduction:
-
Catalyst Quality and Age: The oxazaborolidine catalyst can degrade over time, especially if not stored under anhydrous conditions.[3] Using a freshly prepared or properly stored catalyst is recommended.
-
Water Content: The presence of water in the reaction mixture can significantly decrease enantioselectivity.[8] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Borane Source: The choice of borane reagent can impact enantioselectivity. For oxazaborolidine-catalyzed reductions, the enantioselective order has been observed as borane-dimethyl sulfide < borane-N,N-diethylaniline < borane-THF.[9]
-
Reaction Temperature: The temperature of the reduction is critical. Running the reaction at a lower temperature (e.g., -78 °C) often improves enantioselectivity.[8]
For Enzymatic Reduction:
-
Enzyme Specificity: The chosen enzyme may not have high selectivity for 2-fluoro-1-phenylethanone. Screening different alcohol dehydrogenases or yeast strains is advisable.
-
Co-solvent Effects: The choice and concentration of co-solvent can influence enzyme activity and selectivity.[10][11] Isopropanol is often used as a co-solvent and a sacrificial substrate for cofactor regeneration.[12][13]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity and selectivity. These parameters should be optimized for the specific enzyme being used.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition and reduced enantioselectivity.[14]
Low Reaction Yield
Q5: The overall yield of my synthesis is poor. What are the common pitfalls leading to low yield?
A5: Low yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.
-
Incomplete Conversion:
-
Catalyst Deactivation: In both chemical and enzymatic reductions, the catalyst can lose activity over the course of the reaction.[15] Increasing catalyst loading or using a fresh batch may help.
-
Insufficient Reducing Agent: Ensure a sufficient molar excess of the borane reagent (for CBS reduction) or the co-substrate for cofactor regeneration (for enzymatic reduction) is used.
-
-
Side Reactions:
-
Formation of Byproducts: Under certain conditions, side products such as diols or other isomers can be formed. Optimizing reaction conditions (e.g., temperature, pH) can minimize these.
-
Racemization: Although less common for the final product, harsh workup conditions (e.g., strongly acidic or basic) could potentially lead to racemization.[7]
-
-
Purification Issues:
-
The product may be lost during extraction or chromatography. Optimizing the purification protocol is essential. Sometimes, accepting a slightly lower yield for a much simpler and more effective purification is a practical approach.[16]
-
Purification Challenges
Q6: I am having difficulty purifying the final product. What are some effective purification strategies?
A6: this compound is a polar molecule, which can present challenges in purification.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically effective.
-
Chiral HPLC: To determine the enantiomeric excess and for small-scale purification, chiral high-performance liquid chromatography (HPLC) is the method of choice. The choice of the chiral stationary phase and the mobile phase composition is critical for achieving good separation.[17]
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification. For chiral compounds, techniques like stripping crystallization have been used for similar molecules.[4]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of 2-Fluoro-1-phenylethanone and Analogs
| Catalyst/Enzyme System | Substrate | Reducing Agent/Co-substrate | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS-oxazaborolidine | 2-Fluoro-1-phenylethanone | BH3·THF | -40 to -78 | High | >95 (expected) | [1][8] |
| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | Ethanol (5% v/v) | 25 | >99 | >99 (R) | [5] |
| Recombinant PEDH from A. aromaticum | 4'-Fluoroacetophenone | Isopropanol | 30 | ~90 | >99 (S) | [13] |
| Oxazaborolidine from lactam alcohol | 2-Chloro-1-phenylethanone | BH3·THF | RT | High | 91 (S) | [3] |
Detailed Experimental Protocols
Protocol 1: CBS-Catalyzed Asymmetric Reduction of 2-Fluoro-1-phenylethanone
This protocol is a representative procedure based on established methods for CBS reductions.[1][8]
-
Preparation:
-
All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Anhydrous tetrahydrofuran (THF) is required as the solvent.
-
-
Reaction Setup:
-
To a stirred solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF, add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
-
Substrate Addition:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 2-fluoro-1-phenylethanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 1 N HCl and extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford this compound.
-
Protocol 2: Enzymatic Reduction of 2-Fluoro-1-phenylethanone using Saccharomyces cerevisiae
This protocol is a general procedure based on the use of baker's yeast for asymmetric ketone reductions.[4][5]
-
Yeast Culture Preparation:
-
In a sterile flask, prepare a medium containing glucose (e.g., 20 g/L) and yeast extract (e.g., 10 g/L) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Inoculate the medium with Saccharomyces cerevisiae (baker's yeast) and incubate at 30 °C with shaking until a desired cell density is reached.
-
-
Biotransformation:
-
To the yeast culture, add a solution of 2-fluoro-1-phenylethanone in a water-miscible co-solvent like ethanol or isopropanol (final concentration of the ketone is typically 1-10 g/L).
-
Continue to incubate the culture at 30 °C with shaking.
-
-
Reaction Monitoring:
-
Monitor the conversion of the ketone to the alcohol by gas chromatography (GC) or HPLC.
-
-
Workup and Extraction:
-
After the reaction is complete, centrifuge the culture to separate the yeast cells.
-
Saturate the supernatant with sodium chloride and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iijls.com [iijls.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.scirea.org [article.scirea.org]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Effect of borane source on the enantioselectivity in the enantiopure oxazaborolidine-catalyzed asymmetric borane reduction of ketones - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-2-fluoro-1-phenylethan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-2-fluoro-1-phenylethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities originate from the starting materials, side reactions, and incomplete reactions. During the asymmetric reduction of 2-fluoroacetophenone, potential impurities include:
-
Unreacted 2-fluoroacetophenone: The starting ketone for the reduction.
-
(R)-2-fluoro-1-phenylethan-1-ol: The undesired enantiomer.
-
1-Phenylethanol: Resulting from over-reduction or side reactions.
-
1-Phenyl-1,2-ethanediol: Can be formed under certain pH conditions.[1]
-
Catalyst residues: Depending on the synthetic method used (e.g., organometallic catalysts, enzymes).
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.
-
Gas Chromatography (GC): Useful for assessing the presence of volatile impurities like residual starting material.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine overall purity against a certified standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Helps in identifying unknown impurities by providing molecular weight information.
Q3: Which purification techniques are most effective for removing impurities from this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities:
-
Flash Column Chromatography: Effective for removing non-chiral impurities such as unreacted starting material and byproducts.
-
Preparative Chiral HPLC: The most common method for separating the desired (S)-enantiomer from the unwanted (R)-enantiomer to achieve high enantiomeric purity.
-
Recrystallization: Can be effective for enriching the desired enantiomer if a suitable solvent system is found and the initial enantiomeric excess is already high.
Troubleshooting Guides
Chiral HPLC Separation
Issue 1: Poor or no separation of enantiomers.
-
Possible Cause: Incorrect chiral stationary phase (CSP).
-
Possible Cause: Inappropriate mobile phase.
-
Solution: Optimize the mobile phase composition. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the ratio of water/buffer to organic solvent (e.g., acetonitrile, methanol).
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition.
-
Issue 2: Peak splitting or tailing.
-
Possible Cause: Sample solvent incompatibility with the mobile phase.
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For immobilized polysaccharide columns, specific regeneration procedures can be followed.[6]
-
-
Possible Cause: Presence of secondary interactions with the stationary phase.
Flash Column Chromatography
Issue 1: Co-elution of the product and a major impurity.
-
Possible Cause: Insufficient separation power of the chosen eluent system.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides better separation. A gradient elution from a less polar to a more polar solvent system can also improve resolution.
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (Assay, e.e.) | Final Purity (Assay, e.e.) | Typical Yield Loss | Notes |
| Flash Column Chromatography | ~90% Assay, 90% e.e. | >98% Assay, 90% e.e. | 5-15% | Effective for removing non-chiral impurities. Does not improve enantiomeric excess. |
| Recrystallization | >95% Assay, 85-90% e.e. | >99% Assay, >98% e.e. | 20-50% | Highly dependent on the solvent system and initial enantiomeric excess. |
| Preparative Chiral HPLC | >98% Assay, 90% e.e. | >99.5% Assay, >99.5% e.e. | 15-30% | The most effective method for achieving high enantiopurity. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from a procedure for the synthesis and purification of (S)-2-fluoro-1-phenylethanol.[9]
-
Column Preparation: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent.
-
Sample Loading: The crude this compound is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of hexanes and diethyl ether. A typical starting point is a 9:1 hexanes:diethyl ether mixture, gradually increasing the polarity to 4:1 hexanes:diethyl ether.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H).
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of a non-polar solvent (e.g., n-hexane or n-heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Screen different ratios, for example, 90:10, 80:20, and 70:30 (non-polar:polar).
-
Set the flow rate to 1.0 mL/min and the detection wavelength to a suitable value based on the UV absorbance of the compound (e.g., 210 nm or 254 nm).
-
-
Optimization:
-
If partial separation is observed, fine-tune the percentage of the polar modifier.
-
If peak shape is poor, consider adding a small amount (0.1%) of an acidic or basic additive.
-
Optimize the column temperature (e.g., 25°C, 30°C, 40°C) to improve resolution.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for chiral HPLC separation issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Monitoring (S)-2-fluoro-1-phenylethan-1-ol Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the progress of reactions producing (S)-2-fluoro-1-phenylethan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for monitoring the synthesis of this compound?
A1: A multi-technique approach is recommended for comprehensive reaction monitoring.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress to see the consumption of starting material and formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis. A chiral HPLC method is mandatory for determining the enantiomeric excess (ee) and purity of the final this compound product.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure of the product and identify byproducts. 19F NMR is particularly powerful for monitoring reactions involving fluorinated compounds due to its high sensitivity and the absence of background signals.[4][5][6][7]
-
Gas Chromatography (GC): Suitable for monitoring the reaction if the starting materials and products are volatile and thermally stable. It can also be used with a chiral column to determine enantiomeric purity.
Q2: How do I determine the enantiomeric excess (ee) of my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of this compound.[1][8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of each. Polysaccharide-based columns are frequently used for this type of separation.[2][9]
Q3: What are common challenges or side reactions to expect during the synthesis?
A3: Depending on the synthetic route, several challenges can arise:
-
Incomplete Conversion: The reaction may not go to completion, leaving unreacted starting material (e.g., 2-fluoro-1-phenylethanone).
-
Elimination Byproducts: When using deoxyfluorinating agents like DAST on an alcohol precursor, elimination can occur, leading to the formation of styrene derivatives.[10]
-
Over-reduction/Oxidation: If using a reductase or an oxidizing agent, controlling the reaction stoichiometry and time is crucial to prevent the formation of undesired products.
-
Racemization: The chirality of the product can be compromised under harsh reaction conditions (e.g., high temperature, strong acid, or base), leading to a lower enantiomeric excess.
Troubleshooting Guides
Chiral HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Enantiomeric Resolution | Incorrect chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H). |
| Suboptimal mobile phase composition. | Optimize the mobile phase. For normal phase, adjust the ratio of hexane to alcohol (e.g., isopropanol, ethanol).[8] For reversed-phase, adjust the buffer pH and organic modifier (acetonitrile, methanol) percentage. | |
| Temperature fluctuations. | Use a column thermostat to maintain a constant temperature. Lowering the temperature often improves chiral resolution.[11] | |
| Peak Tailing or Broadening | Secondary interactions with the stationary phase. | For basic or acidic analytes, add a mobile phase additive like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases to improve peak shape.[8] |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved. |
| Fluctuations in pump pressure or flow rate. | Check the HPLC system for leaks and ensure the pump is functioning correctly. |
NMR Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad 1H NMR Signals | Presence of paramagnetic impurities. | Pass the sample through a small plug of silica gel or celite. |
| Sample is too concentrated. | Dilute the sample. | |
| Difficulty Integrating Peaks in 19F NMR | Low signal-to-noise ratio. | Increase the number of scans to improve the signal. 19F NMR is highly sensitive, so this is less common but possible for very dilute samples.[5] |
| Complex splitting patterns. | Use decoupling techniques if necessary to simplify the spectrum. | |
| Presence of Unexpected Peaks | Reaction byproducts or impurities. | Compare the spectrum to known spectra of starting materials and potential byproducts. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation. |
TLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spots Remain on the Baseline | Eluent is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots Run with the Solvent Front | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Spots are not Visible | Compound does not absorb UV light. | Use alternative visualization techniques. Iodine vapor or a potassium permanganate stain are effective for visualizing alcohols.[12][13] |
| Streaking of Spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid or triethylamine to the developing solvent. |
Experimental Protocols & Data
Protocol 1: Chiral HPLC Method for Reaction Monitoring
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it with 1 mL of the mobile phase in a clean vial. Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may require development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Monitor the peak area of the starting material (e.g., 2-fluoro-1-phenylethanone) and the two enantiomers of the product. Calculate conversion and enantiomeric excess (ee %) using the peak areas.
Table 1: Typical Chiral HPLC and TLC Data
| Compound | Typical Retention Time (min) * | Enantiomer | Typical TLC Rf * |
|---|---|---|---|
| 2-fluoro-1-phenylethanone (Ketone) | 5.2 | N/A | 0.65 |
| (R)-2-fluoro-1-phenylethan-1-ol | 8.5 | R | 0.40 |
| This compound | 9.8 | S | 0.40 |
*Retention times and Rf values are highly dependent on specific conditions (column, mobile phase, temperature) and should be considered illustrative.
Protocol 2: 19F NMR for Reaction Monitoring
-
Sample Preparation: Take an aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl3).
-
Instrumentation: Standard NMR spectrometer.
-
Analysis: Acquire a standard 19F NMR spectrum. The disappearance of the fluorine signal from the starting material and the appearance of the signal corresponding to the product indicates reaction progress.[14] 19F NMR offers excellent resolution and sensitivity for this purpose.[5]
Protocol 3: TLC for Rapid Reaction Progress Check
-
Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Spotting: Using a capillary tube, spot the crude reaction mixture, a co-spot (crude mixture + starting material), and the starting material standard side-by-side on the baseline.
-
Development: Develop the plate in a chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualization: Dry the plate and visualize the spots under a UV lamp (254 nm).[13][15] Circle the spots with a pencil. Further visualization can be achieved by staining with potassium permanganate solution.[16] The disappearance of the starting material spot indicates the reaction is progressing.
Table 2: Typical 1H and 19F NMR Data (in CDCl3)
| Compound | 1H NMR Chemical Shifts (δ, ppm) | 19F NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| 2-fluoro-1-phenylethanone (Ketone) | 7.5-8.0 (m, 5H, Ar-H), 5.5 (d, 2H, -CH2F) | ~ -230 |
| This compound (Product) | 7.2-7.4 (m, 5H, Ar-H), 5.0 (m, 1H, -CHOH), 4.5 (m, 2H, -CH2F), 2.5 (br s, 1H, -OH) | ~ -225 |
*Chemical shifts are approximate and can vary based on solvent and concentration.
Visualizations
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 6. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 16. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Comparative Guide to the Enantiomers of 2-Fluoro-1-phenylethan-1-ol: (S) vs. (R)
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
The fundamental physicochemical properties of the enantiomers of 2-fluoro-1-phenylethan-1-ol are expected to be identical, with the exception of their optical rotation. The properties of the racemic mixture are presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [1] |
| SMILES | OC(CF)C1=CC=CC=C1 | [1] |
| LogP | 1.6895 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Enantioselective Synthesis
The primary route to obtaining enantiomerically pure (S)- and (R)-2-fluoro-1-phenylethan-1-ol is through the asymmetric reduction of the prochiral ketone, 2-fluoro-1-phenylethanone (also known as 2-fluoroacetophenone).[2][3][4][5] This transformation is often accomplished with high enantioselectivity using biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs).[6]
The general scheme for this synthesis is depicted below:
Caption: Enantioselective reduction of 2-fluoro-1-phenylethanone.
Biological and Pharmacological Considerations
Direct experimental data comparing the biological activities of (S)- and (R)-2-fluoro-1-phenylethan-1-ol is currently unavailable. However, the principle of chirality is fundamental in pharmacology, where enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[7][8][9][10]
The biological effects of related compounds can offer insights into the potential activities of these enantiomers:
-
Phenylethanolamine and its derivatives: These compounds are known to have cardiovascular activity, acting on adrenergic receptors.[11][12] It is plausible that the introduction of a fluorine atom and the specific stereochemistry of the hydroxyl group in (S)- and (R)-2-fluoro-1-phenylethan-1-ol could modulate such activities.
-
Fluorinated Organic Compounds: The introduction of fluorine can significantly alter the metabolic stability and biological activity of molecules.[13][14][15] Fluorine can block sites of oxidative metabolism, potentially leading to a longer half-life and altered pharmacokinetic profiles.[13]
-
2-Phenylethanol: The non-fluorinated parent compound, 2-phenylethanol, exhibits bacteriostatic and bactericidal properties, with its activity linked to its ability to partition into and disrupt bacterial membranes.[16] It is conceivable that the fluorinated analogs could possess similar or modified antimicrobial activity.
A systematic comparison of the (S) and (R) enantiomers would be necessary to elucidate their specific biological profiles. A proposed workflow for such a comparative study is outlined below.
Caption: A workflow for comparing the biological activities of the enantiomers.
Experimental Protocols
To facilitate the comparative analysis of (S)- and (R)-2-fluoro-1-phenylethan-1-ol, detailed protocols for relevant in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
1. Materials:
-
This compound and (R)-2-fluoro-1-phenylethan-1-ol
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the (S) and (R) enantiomers in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Alcohol Dehydrogenase (ADH) Activity Assay
This assay can be used to determine if the test compounds inhibit or are substrates for ADH.
1. Materials:
-
This compound and (R)-2-fluoro-1-phenylethan-1-ol
-
Yeast or equine liver alcohol dehydrogenase (ADH)
-
NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
Ethanol (as a reference substrate)
-
Glycine-NaOH buffer (pH 10.0)
-
UV-Vis spectrophotometer and cuvettes
2. Procedure:
-
Prepare a reaction mixture in a cuvette containing glycine-NaOH buffer, NAD⁺ solution, and ADH solution.
-
To determine inhibitory activity, add varying concentrations of the (S) or (R) enantiomer to the reaction mixture containing ethanol as the substrate.
-
To determine if the enantiomers are substrates, replace ethanol with the (S) or (R) enantiomer.
-
Initiate the reaction by adding the final component (either the enzyme or the substrate).
-
Monitor the increase in absorbance at 340 nm for 5 minutes, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Compare the reaction rates in the presence and absence of the test compounds to determine inhibition or substrate activity.
Conclusion
While the synthesis of enantiomerically pure (S)- and (R)-2-fluoro-1-phenylethan-1-ol is well-established, a significant knowledge gap exists regarding their comparative biological and pharmacological properties. The provided experimental protocols offer a framework for researchers to conduct such a comparative analysis. Given the profound impact of chirality on drug action, a thorough investigation into the distinct properties of these enantiomers is warranted and could unveil novel applications in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Fluoro-1-phenylethanone | 450-95-3 | FF77422 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. Chiral drugs - Wikipedia [en.wikipedia.org]
- 9. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 10. mdpi.com [mdpi.com]
- 11. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 12. Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro- -methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-2-fluoro-1-phenylethan-1-ol and Other Chiral Alcohols for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Chiral alcohols are critical building blocks in the synthesis of a vast array of pharmaceutical compounds. The specific stereochemistry of these molecules can profoundly influence their pharmacological activity, making the development of efficient and highly selective synthetic methods a key area of research. This guide provides a comparative analysis of the synthesis of (S)-2-fluoro-1-phenylethan-1-ol, a fluorinated chiral alcohol of increasing interest, with other structurally related chiral alcohols. The data presented herein, including detailed experimental protocols and comparative performance metrics, is intended to assist researchers in selecting the most appropriate synthetic strategies for their drug discovery and development programs.
Performance Comparison of Chiral Alcohol Synthesis
The enantioselective synthesis of chiral alcohols can be achieved through various methods, broadly categorized into biocatalytic and chemical catalysis. The choice of method depends on several factors, including the desired enantiomeric purity, yield, substrate scope, and scalability. The following table summarizes key performance data for the synthesis of this compound and a selection of other relevant chiral alcohols.
| Product Chiral Alcohol | Substrate | Catalyst/Method | Enantiomeric Excess (ee%) | Yield (%) | Key Reaction Conditions |
| This compound | 2-Fluoroacetophenone | Whole cells of Alternaria alternata | >99 | Not explicitly stated, but high conversion reported | Batch culture with ram horn peptone, 25°C, 150 rpm, 48h |
| (R)-4-fluoro-1-phenylethan-1-ol | 4-Fluoroacetophenone | Recombinant E. coli with ADH & GDH | >99 | 87 | Aqueous media, ~0.5 M substrate concentration |
| (S)-2-chloro-1-(4-fluorophenyl)ethanol | 2-chloro-4'-fluoroacetophenone | TeSADH mutant (ΔP84/A85G) | >99 | High conversion | Tris-HCl buffer (pH 7.0), 30% 2-propanol, 50°C, 12h[1] |
| (S)-1-phenylethanol | Acetophenone | Lactobacillus kefir P2 whole cells | 91 | 99 | Optimized conditions |
| (S)-1-(4-nitrophenyl)ethanol | 4-Nitroacetophenone | Candida zeylanoides P1 whole cells | >99 | 89 | Optimized conditions |
| (S)-2,2,2-trifluoro-1-phenylethanol | 2,2,2-Trifluoroacetophenone | TeSADH mutant (A85G/186A/C295A) | High | Quantitative | Tris-HCl buffer (pH 7.0), 30% 2-propanol, 50°C, 12h[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for key experiments cited in this guide.
Biocatalytic Synthesis of this compound
This protocol is based on the asymmetric reduction of 2-fluoroacetophenone using the whole cells of the fungus Alternaria alternata.
1. Microorganism and Culture Conditions:
-
A culture of Alternaria alternata is maintained on a suitable agar medium.
-
For the reduction reaction, a liquid culture is prepared in a medium containing a nitrogen source, such as ram horn peptone, and other essential nutrients.
2. Asymmetric Reduction:
-
The fermentation is carried out in shake flasks at 25°C with agitation (e.g., 150 rpm).
-
After a suitable growth period (e.g., 48 hours), the substrate, 2-fluoroacetophenone, is added to the culture medium.
-
The reaction is allowed to proceed for a defined period (e.g., 48 hours) under the same temperature and agitation conditions.
3. Product Isolation and Analysis:
-
After the reaction, the culture broth is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
The crude product is purified using column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Asymmetric Transfer Hydrogenation of 2-Fluoroacetophenone (General Procedure)
Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. A typical procedure using a ruthenium-based catalyst is outlined below.
1. Catalyst Preparation:
-
A chiral ruthenium catalyst, such as a Ru(II)-complex with a chiral diamine ligand (e.g., TsDPEN), is prepared or obtained commercially.
2. Reduction Reaction:
-
The catalyst and a hydrogen donor (e.g., a mixture of formic acid and triethylamine or isopropanol) are dissolved in a suitable solvent (e.g., dichloromethane or isopropanol) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The substrate, 2-fluoroacetophenone, is added to the reaction mixture.
-
The reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a period ranging from a few hours to 24 hours, monitored by Thin Layer Chromatography (TLC) or GC.
3. Work-up and Purification:
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The resulting crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC.
Visualizing Synthetic Pathways
Diagrams illustrating the reaction mechanisms and workflows can provide a clearer understanding of the synthetic processes. The following diagrams were generated using Graphviz (DOT language).
Caption: Asymmetric reduction of 2-fluoroacetophenone.
References
A Comparative Guide to the Validation of Analytical Methods for (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the chiral separation and quantification of (S)-2-fluoro-1-phenylethan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The enantiomeric purity of such intermediates is a critical quality attribute that necessitates robust and reliable analytical methods for its determination. This document presents a comparative overview of three common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), supported by representative experimental data.
Comparison of Validated Analytical Methods
The selection of an appropriate analytical method for the enantioselective analysis of this compound depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of typical validation parameters for HPLC, GC, and SFC methods, providing a basis for objective comparison.
Table 1: Method Performance Characteristics
| Parameter | HPLC Method | GC Method | SFC Method |
| Linearity Range (µg/mL) | 1 - 100 | 0.5 - 50 | 1 - 120 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | 98.5 - 101.5 |
| Precision (RSD%) | < 2.0 | < 3.0 | < 1.5 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.1 | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.5 | 0.8 |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
Table 2: System Suitability Parameters
| Parameter | HPLC Method | GC Method | SFC Method |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.8 | ≤ 1.3 |
| Theoretical Plates (N) | > 2000 | > 3000 | > 4000 |
| Repeatability of Injections (RSD%) | < 1.0 | < 1.5 | < 0.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. This section outlines the experimental protocols for the HPLC, GC, and SFC methods discussed in this guide.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Validation Procedure:
-
Specificity: Assessed by analyzing a blank (diluent), a racemic mixture, and the pure (S)-enantiomer to ensure no interference at the retention time of the analyte.
-
Linearity: A series of solutions of the (S)-enantiomer at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.
-
Accuracy: Determined by the recovery method. A known amount of the (S)-enantiomer was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution of the (S)-enantiomer on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by repeating the analysis on a different day with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) was evaluated.
Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 180 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL
Validation Procedure:
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) were assessed using a similar approach as described for the HPLC method, with appropriate adjustments for the GC technique. For instance, derivatization of the analyte might be necessary to improve its volatility and chromatographic behavior.
Supercritical Fluid Chromatography (SFC) Method
Instrumentation:
-
SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column suitable for SFC.
-
Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol or ethanol). A typical gradient could be 5% to 40% co-solvent over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
Validation Procedure:
-
The validation of the SFC method followed the same principles as the HPLC and GC methods, evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness. The rapid nature of SFC allows for faster analysis times and reduced solvent consumption, which are key advantages.
Visualizations
Diagrams illustrating the experimental workflows and logical relationships provide a clear and concise overview of the analytical processes.
Caption: General workflow for the validation of an analytical method.
Caption: Logical comparison of analytical techniques.
Spectroscopic Confirmation of (S)-2-fluoro-1-phenylethan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of (S)-2-fluoro-1-phenylethan-1-ol. Due to the limited availability of direct experimental data for this specific chiral fluorinated alcohol, this guide leverages experimental data from its close structural analog, (S)-1-phenylethanol, and contrasts it with predicted data for this compound. This approach highlights the influence of fluorine substitution on various spectroscopic parameters, offering valuable insights for the characterization of similar fluorinated compounds.
Structural Comparison
| Compound | Structure | Key Differences |
| (S)-1-phenylethanol | Lacks fluorine substitution. | |
| This compound | Contains a fluorine atom at the C2 position. |
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for (S)-1-phenylethanol and the predicted data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (S)-1-phenylethanol[1] | 7.39-7.26 | m | - | Ar-H |
| 4.91 | q | 6.5 | CH-OH | |
| 2.01 | s | - | OH | |
| 1.50-1.49 | d | 6.5 | CH₃ | |
| This compound (Predicted) | 7.45-7.35 | m | - | Ar-H |
| 5.0-4.8 | ddd | ~48 (H-F), ~7 (H-H), ~3 (H-H) | CH-OH | |
| 4.6-4.4 | ddt | ~47 (H-F), ~9 (H-H), ~3 (H-H) | CH₂F | |
| 2.5-2.3 | d | ~5 | OH |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| (S)-1-phenylethanol[1] | 145.9 | Ar-C (quaternary) |
| 128.5 | Ar-CH | |
| 127.4 | Ar-CH | |
| 125.4 | Ar-CH | |
| 70.4 | CH-OH | |
| 25.1 | CH₃ | |
| This compound (Predicted) | 140-138 | Ar-C (quaternary) |
| 129-128 | Ar-CH | |
| 128-127 | Ar-CH | |
| 126-125 | Ar-CH | |
| 85-83 (d, ¹JCF ≈ 170-180 Hz) | CH₂F | |
| 73-71 (d, ²JCF ≈ 20-30 Hz) | CH-OH |
¹⁹F NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound (Predicted) | -220 to -230 | t | ~47 |
Infrared (IR) Spectroscopy
| Compound | Absorption Band (cm⁻¹) | Assignment |
| (S)-1-phenylethanol[1] | 3364 (broad) | O-H stretch |
| 3030 | Ar C-H stretch | |
| 1493, 1452 | Ar C=C stretch | |
| 1007 | C-O stretch | |
| 761, 699 | Ar C-H bend | |
| This compound (Predicted) | 3400-3300 (broad) | O-H stretch |
| 3050-3000 | Ar C-H stretch | |
| 1500-1400 | Ar C=C stretch | |
| 1100-1000 | C-F stretch | |
| 1050-1000 | C-O stretch | |
| 800-700 | Ar C-H bend |
Mass Spectrometry (MS)
| Compound | m/z | Interpretation |
| (S)-1-phenylethanol | 122 | [M]⁺ |
| 107 | [M-CH₃]⁺ | |
| 79 | [C₆H₇]⁺ | |
| 77 | [C₆H₅]⁺ | |
| This compound (Predicted) | 140 | [M]⁺ |
| 122 | [M-H₂O]⁺ | |
| 109 | [M-CH₂F]⁺ | |
| 91 | [C₇H₇]⁺ (tropylium ion) | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring NMR spectra of fluorinated organic compounds involves dissolving 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Spectra are acquired on the same instrument, often with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: This technique is highly sensitive to the fluorine nucleus.[2][3] Spectra can be acquired with or without proton decoupling to observe H-F coupling constants. A common reference standard is CFCl₃ (0 ppm).[4]
Infrared (IR) Spectroscopy
For liquid samples like alcohols, a simple and effective method is Attenuated Total Reflectance (ATR) IR spectroscopy. A small drop of the neat liquid is placed directly onto the ATR crystal. A background spectrum of the clean, empty crystal should be acquired first. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. For analysis in solution, the alcohol can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a liquid sample cell.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.[5]
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Workflow and Pathway Diagrams
Caption: Workflow for the spectroscopic confirmation of the molecular structure.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. biophysics.org [biophysics.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Efficacy studies of (S)-2-fluoro-1-phenylethan-1-ol versus similar compounds
A comprehensive review of available scientific literature reveals a significant gap in the documented efficacy of (S)-2-fluoro-1-phenylethan-1-ol and its structurally similar compounds. Despite extensive searches for biological activity, cytotoxicity, antimicrobial effects, and neurological impacts, no specific studies providing quantitative data such as IC50 (half maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound were identified.
This lack of specific data prevents a direct comparative analysis of its performance against other alternatives. While the broader classes of fluorinated organic molecules and phenylethanol derivatives have been investigated for various therapeutic applications, the specific efficacy profile of the (S)-enantiomer of 2-fluoro-1-phenylethan-1-ol remains uncharacterized in publicly accessible research.
General Context: Fluorinated Compounds and Phenylethanol Derivatives
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This can lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.
Similarly, derivatives of 2-phenylethanol have been explored for their biological activities, including antimicrobial and anticancer properties. The chirality of these molecules often plays a crucial role in their biological function, with different enantiomers exhibiting varying levels of activity and toxicity.
However, without specific experimental data for this compound, any comparison to other compounds would be purely speculative.
Hypothetical Experimental Workflow
To assess the efficacy of this compound, a series of in vitro and in vivo studies would be necessary. A generalized workflow for such an investigation is outlined below.
Caption: A generalized workflow for evaluating the efficacy of a novel chemical compound.
Data Presentation: A Template for Future Studies
Should data become available, the following table structures are recommended for a clear and concise presentation of comparative efficacy.
Table 1: Comparative Cytotoxicity of this compound and Analogues
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | e.g., HeLa, A549 | MTT | - | - |
| (R)-2-fluoro-1-phenylethan-1-ol | e.g., HeLa, A549 | MTT | - | - |
| 1-phenylethan-1-ol | e.g., HeLa, A549 | MTT | - | - |
| Doxorubicin (Control) | e.g., HeLa, A549 | MTT | - | - |
Table 2: Comparative Antimicrobial Activity of this compound and Analogues
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | e.g., E. coli, S. aureus | - | - |
| (R)-2-fluoro-1-phenylethan-1-ol | e.g., E. coli, S. aureus | - | - |
| 1-phenylethan-1-ol | e.g., E. coli, S. aureus | - | - |
| Ciprofloxacin (Control) | e.g., E. coli, S. aureus | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols that would be employed in the efficacy testing of novel compounds.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth) to a density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Analysis
To understand the mechanism of action, it would be essential to investigate the signaling pathways affected by the compound.
Caption: A hypothetical signaling pathway potentially modulated by a bioactive compound.
A Comparative Guide to the Cost-Effective Synthesis of (S)-2-fluoro-1-phenylethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-2-fluoro-1-phenylethan-1-ol is a chiral building block of significant interest in the pharmaceutical industry due to its prevalence in the structure of various drug candidates. The efficient and cost-effective synthesis of this enantiomerically pure alcohol is a critical factor in drug development and manufacturing. This guide provides an objective comparison of different synthetic routes to this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be broadly categorized into chemical and biocatalytic methods. Chemical routes, such as the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH), offer versatility and high enantioselectivity. Biocatalytic methods, primarily utilizing alcohol dehydrogenases (ADHs), provide an environmentally friendly and often highly selective alternative. The cost-effectiveness of each route is dependent on factors including the cost of starting materials and catalysts, reaction yield and purity, and the complexity of the experimental setup and purification.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic approaches to chiral 2-halo-1-phenylethanols. While specific data for the 2-fluoro analog is limited in publicly available literature, the data for chloro- and bromo-analogs provides a strong basis for comparison.
| Synthetic Route | Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Temperature (°C) | Key Reagents & Solvents |
| Corey-Bakshi-Shibata (CBS) Reduction | 2'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | High (typical) | >95 (typical)[1][2] | 1-2 | Room Temp. | Borane dimethyl sulfide, THF |
| Asymmetric Transfer Hydrogenation (ATH) | Acetophenone (analog) | Ru-catalyst | High (typical) | High (typical) | 1-24 | 25-80 | Isopropanol, Formic acid/Triethylamine |
| Biocatalytic Reduction | 2-Chloroacetophenone | Thermoanaerobacter pseudethanolicus ADH (TeSADH) mutant | >99 | >99 (S) | 12 | 50 | Tris-HCl buffer, Isopropanol, NADP+ |
| Biocatalytic Reduction | 2-Bromoacetophenone | Thermoanaerobacter pseudethanolicus ADH (TeSADH) mutant | >99 | >99 (S) | 12 | 50 | Tris-HCl buffer, Isopropanol, NADP+ |
Cost-Effectiveness Analysis
A comprehensive cost analysis involves evaluating the prices of starting materials, catalysts, reagents, and solvents, in conjunction with the process efficiency (yield, reaction time). The following table provides an estimated cost comparison for key components.
| Component | Estimated Price (USD) | Supplier Examples |
| 2'-Fluoroacetophenone | 18.53/25g, 45.87/100g | Chem-Impex |
| Borane dimethyl sulfide complex | 40.00/25mL, 116.00/100mL | TCI America |
| (R)-(+)-2-Methyl-CBS-oxazaborolidine | 86.50/1g | Sigma-Aldrich |
| Alcohol Dehydrogenase (Yeast) | 385/75k Units | MyBioSource |
Analysis:
-
Chemical Routes (CBS and ATH): The initial investment in chiral catalysts (CBS reagent, Ru-complexes) can be significant. However, these methods are often characterized by high yields, short reaction times, and broad substrate scope. The cost of the reducing agent (borane or formic acid) is also a factor.
-
Biocatalytic Route: The cost of the enzyme (alcohol dehydrogenase) can vary depending on its source and purity. While the initial enzyme cost might be high, the mild reaction conditions (aqueous media, ambient temperature) and high selectivity can lead to lower overall process costs, especially when considering waste disposal and energy consumption. The need for cofactors like NAD(P)H and a regeneration system is a key consideration for biocatalytic processes.
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction of 2'-Fluoroacetophenone (Generalized Protocol)
Materials:
-
2'-Fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Borane dimethyl sulfide complex (1.0 eq) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of 2'-fluoroacetophenone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.
-
The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol.
-
The mixture is then acidified with 1 M HCl and stirred for 30 minutes.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Biocatalytic Reduction of a Haloacetophenone (Exemplary Protocol)
Materials:
-
2-Haloacetophenone (e.g., 2-chloroacetophenone)
-
Recombinant Thermoanaerobacter pseudethanolicus alcohol dehydrogenase (TeSADH)
-
NADP+
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the 2-haloacetophenone (e.g., 10 mM final concentration), NADP+ (1.0 mM final concentration), and the TeSADH enzyme in Tris-HCl buffer.
-
Add isopropanol (30% v/v) to serve as the co-substrate for cofactor regeneration.
-
The reaction mixture is incubated at 50 °C with shaking (e.g., 180 rpm) for 12 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the mixture is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The enantiomeric excess of the product is determined by chiral GC analysis.
Visualizing the Synthetic Workflows
To better illustrate the distinct processes, the following diagrams outline the logical flow of the chemical and biocatalytic synthetic routes.
Caption: Workflow for the CBS Reduction of 2'-Fluoroacetophenone.
Caption: Workflow for the Biocatalytic Reduction of a Haloacetophenone.
Conclusion
Both chemical and biocatalytic routes offer viable pathways to this compound. The choice of the optimal synthetic route will depend on the specific requirements of the research or production campaign, including cost constraints, desired scale, purity requirements, and environmental considerations.
-
For rapid, small-scale synthesis with high enantioselectivity , the Corey-Bakshi-Shibata reduction is a well-established and reliable method.
-
For larger-scale production where green chemistry principles are a priority , biocatalytic reduction using an appropriate alcohol dehydrogenase presents a compelling alternative, often with excellent selectivity and milder reaction conditions.
-
Asymmetric transfer hydrogenation also stands as a powerful tool, with the potential for high efficiency and selectivity, and the choice of catalyst and ligand can be tailored to the specific substrate.
Further process optimization and the development of more robust and cost-effective catalysts and enzymes will continue to enhance the efficiency and economic viability of all these synthetic approaches. It is recommended that researchers perform a thorough cost and process analysis based on their specific laboratory or manufacturing capabilities before selecting a final synthetic route.
References
A Comparative Guide to In Vitro and In Vivo Studies of Chiral Fluoroalcohols: A Focus on (S)-2-fluoro-1-phenylethan-1-ol
A notable scarcity of publicly available in vitro and in vivo research data specific to (S)-2-fluoro-1-phenylethan-1-ol necessitates a broader examination of chiral fluoroalcohols to provide a comparative framework for researchers, scientists, and drug development professionals. This guide will, therefore, present a hypothetical comparison based on established methodologies for analogous compounds to illustrate the critical interplay between laboratory-based and whole-organism studies in drug discovery and development.
I. Quantitative Data Summary: A Hypothetical Comparison
To illustrate the data that would be generated and compared, the following tables present hypothetical results for a representative chiral fluoroalcohol.
Table 1: Hypothetical In Vitro Activity of a Representative Chiral Fluoroalcohol
| Assay Type | Target | (S)-enantiomer | (R)-enantiomer |
| Enzyme Inhibition | Kinase X | IC₅₀ = 0.5 µM | IC₅₀ = 15 µM |
| Protease Y | IC₅₀ > 100 µM | IC₅₀ > 100 µM | |
| Cell-Based Assay | Cancer Cell Line A (Cytotoxicity) | GI₅₀ = 2.5 µM | GI₅₀ = 50 µM |
| Healthy Cell Line B (Cytotoxicity) | CC₅₀ = 75 µM | CC₅₀ > 100 µM | |
| Receptor Binding | Receptor Z | Kᵢ = 1.2 µM | Kᵢ = 28 µM |
Table 2: Hypothetical In Vivo Profile of a Representative Chiral Fluoroalcohol ((S)-enantiomer)
| Study Type | Animal Model | Key Findings |
| Efficacy | Xenograft Mouse Model (Cancer) | Tumor growth inhibition of 65% at 20 mg/kg |
| Pharmacokinetics | Sprague-Dawley Rat | T₁/₂ = 6.2 hours; Bioavailability (oral) = 45% |
| Toxicology | Acute Toxicity in Mice | LD₅₀ > 2000 mg/kg |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are illustrative protocols for key experiments.
In Vitro: Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a specific kinase.
-
Materials: Recombinant human Kinase X, ATP, substrate peptide, test compounds, assay buffer, and a detection reagent.
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO.
-
The kinase, substrate peptide, and test compound are incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., luminescence or fluorescence).
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo: Xenograft Mouse Model of Cancer
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
Materials: Immunocompromised mice, human cancer cells, test compound formulation, and calipers for tumor measurement.
-
Procedure:
-
Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test compound is administered daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
III. Visualizing Pathways and Workflows
Diagrams are essential for representing complex biological pathways and experimental processes.
Caption: Hypothetical signaling pathway showing inhibition of Kinase X.
Caption: A typical workflow from in vitro screening to in vivo evaluation.
A Comparative Guide to the Synthesis of (S)-2-fluoro-1-phenylethan-1-ol and Related Chiral Halohydrins
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (S)-2-fluoro-1-phenylethan-1-ol, a chiral fluorinated alcohol, represents a valuable synthon due to the unique properties imparted by the fluorine atom, such as altered metabolic stability and binding affinity. This guide provides a comparative overview of peer-reviewed synthetic methodologies for this compound and its close analogs, focusing on chemo- and biocatalytic asymmetric reduction of the corresponding α-haloketones.
Comparative Performance of Catalytic Systems
The primary route to enantiomerically pure this compound and related compounds is the asymmetric reduction of the prochiral ketone, 2-fluoro-1-phenylethanone. Below is a comparison of different catalytic systems based on published data for similar substrates.
Table 1: Comparison of Biocatalytic and Chemo-catalytic Asymmetric Reduction of α-Haloacetophenones
| Catalyst System | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions | Reference |
| Biocatalysis | 2-chloro-1-phenylethanone derivative | Baker's Yeast | >74 | >97 | Aqueous buffer, 25-40°C, 12-60h | [1] |
| Biocatalysis | 2-chloroacetophenone | TeSADH mutant (ΔP84/A85G) | low | >99 | Not specified | [2] |
| Biocatalysis | 2-chloroacetophenone | TeSADH mutant (P84S/I86A) | high | >99 | Not specified | [2] |
| Biocatalysis | 2-bromoacetophenone | TeSADH mutant (I86A) | high | >99 | Not specified | [2] |
| Chemo-catalysis | 2-chloroacetophenone | Oxazaborolidine-borane | Good | 93-97 | Not specified | [3] |
Note: TeSADH refers to Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase. Data for the fluoro-substituted analog was not explicitly found in the same comparative studies, but the results for chloro- and bromo-analogs are presented as close proxies.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in a research setting.
1. Biocatalytic Asymmetric Reduction using Baker's Yeast
This protocol is adapted from a general method for the synthesis of (S)-2-chloro-1-phenylethanol derivatives.[1]
-
Materials: Baker's yeast, 2-fluoro-1-phenylethanone, glucose (or other carbon source), buffer solution (pH 6-8).
-
Procedure:
-
A suspension of baker's yeast is prepared in a suitable buffer solution.
-
A carbon source, such as glucose, is added to facilitate the regeneration of the necessary cofactor (NADH or NADPH).
-
The substrate, 2-fluoro-1-phenylethanone, is added to the yeast suspension.
-
The reaction mixture is incubated at a controlled temperature (typically 25-40°C) with agitation for a period of 12 to 60 hours.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the yeast cells are removed by filtration or centrifugation.
-
The product, this compound, is extracted from the aqueous phase using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.
-
2. Asymmetric Reduction using Engineered Alcohol Dehydrogenase (TeSADH)
This protocol is based on the use of TeSADH mutants for the reduction of 2-haloacetophenones.[2]
-
Materials: Purified TeSADH mutant enzyme, 2-fluoro-1-phenylethanone, cofactor (NADPH or NADH), a cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/secondary ADH), buffer solution.
-
Procedure:
-
A reaction mixture is prepared containing the buffer, the cofactor, and the cofactor regeneration system.
-
The TeSADH mutant enzyme is added to the mixture.
-
The reaction is initiated by the addition of the substrate, 2-fluoro-1-phenylethanone.
-
The reaction is carried out at a controlled temperature and pH, with stirring.
-
The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis of samples taken at various time points.
-
After the reaction reaches the desired conversion, the enzyme is removed (e.g., by precipitation or filtration if immobilized).
-
The product is extracted from the reaction mixture and purified.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the chemo- and biocatalytic synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Enzymatic reduction cycle with cofactor regeneration.
References
- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 2. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Absolute Configuration of (S)-2-fluoro-1-phenylethan-1-ol
For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of three powerful analytical techniques for elucidating the stereochemistry of chiral alcohols, using (S)-2-fluoro-1-phenylethan-1-ol as the focal point. We will explore X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, and Vibrational Circular Dichroism (VCD) spectroscopy. This guide presents supporting experimental data from closely related analogs to illustrate the practical application and data interpretation for each method.
Comparative Analysis of Analytical Techniques
The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical state of the sample, the amount of material available, and the presence of certain functional groups or heavy atoms. The following table summarizes the key aspects of X-ray crystallography, Mosher's ester analysis, and VCD spectroscopy.
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the anomalous dispersion of X-rays by a single crystal, allowing for the direct determination of the spatial arrangement of atoms. | Derivatization of the alcohol with chiral Mosher's acid reagents to form diastereomers, which exhibit distinct chemical shifts in ¹H NMR spectra. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Requirements | High-quality single crystal (often the most significant bottleneck). | ~1-5 mg of the alcohol, which is consumed in the derivatization process. | ~5-15 mg of the compound dissolved in a suitable solvent (sample is recoverable).[1] |
| Key Data Output | Flack parameter, which should be close to 0 for the correct enantiomer. | A series of Δδ (δS - δR) values for protons near the chiral center. | A spectrum with positive and negative bands, which is compared to a computationally predicted spectrum. |
| Representative Data | Flack parameter = -0.03 (3) for a similar chiral amine hydrochloride, indicating the correct absolute configuration. | For the analogous (S)-1-phenylethanol, Δδ values are typically positive for protons on one side of the Mosher ester plane and negative for those on the other. For instance, the methyl protons might show a Δδ of +0.05 ppm, while a phenyl proton might show a Δδ of -0.03 ppm. | For the analogous (S)-1-phenylethanol, characteristic VCD bands are observed, for example, a positive band around 1050 cm⁻¹ and a negative band around 1120 cm⁻¹. |
| Advantages | Provides an unambiguous and direct determination of the absolute configuration. | Relatively small sample amount required; applicable to non-crystalline samples. | Applicable to samples in solution (including oils and non-crystalline solids); non-destructive. |
| Disadvantages | Requires a suitable single crystal, which can be difficult to obtain. The presence of a heavy atom is beneficial. | Indirect method requiring chemical derivatization; potential for racemization during the reaction. | Requires quantum chemical calculations for spectral prediction and interpretation. |
Experimental Protocols
Detailed methodologies for each of the three key techniques are provided below.
X-ray Crystallography
This protocol outlines the general steps for determining the absolute configuration of a chiral alcohol like this compound.
Methodology:
-
Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is a critical and often challenging step. Various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed. The presence of a heavier atom (like fluorine) in the molecule is advantageous for determining the absolute configuration.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is refined, which provides a measure of the enantiomeric purity and the correctness of the assigned configuration.[2][3][4] A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[2][3][4]
Mosher's Ester Analysis
This NMR-based method is a powerful tool for determining the absolute configuration of chiral secondary alcohols.[5][6][7][8]
Methodology:
-
Preparation of Mosher's Esters:
-
Divide the sample of the chiral alcohol (e.g., this compound, ~2 mg) into two separate small reaction vials.
-
To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of a base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).
-
To the second vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and the same base in the same solvent.
-
Allow the reactions to proceed to completion (typically monitored by TLC or NMR).
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Assign the chemical shifts (δ) for all relevant protons, particularly those on the substituents attached to the chiral center (the phenyl group and the fluoromethyl group in this case).
-
-
Data Analysis:
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from that in the (S)-MTPA ester (Δδ = δS - δR).
-
Based on the established Mosher's model, protons that lie on one side of the plane of the MTPA moiety in its preferred conformation will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the sign of the Δδ values for the protons in the phenyl and fluoromethyl groups, the absolute configuration of the original alcohol can be deduced.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy, coupled with quantum chemical calculations, is a powerful non-destructive method for determining the absolute configuration of chiral molecules in solution.[1]
Methodology:
-
Sample Preparation: Prepare a solution of the enantiomerically pure alcohol (e.g., this compound, ~10 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Acquire the spectra over a relevant spectral range (e.g., 900-1500 cm⁻¹). Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Quantum Chemical Calculations:
-
Perform conformational analysis of the molecule using computational methods (e.g., Density Functional Theory, DFT).
-
For the lowest energy conformer(s), calculate the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (S)-enantiomer).
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated VCD spectrum.
-
If the signs and relative intensities of the major experimental VCD bands match those of the calculated spectrum for the (S)-enantiomer, the absolute configuration is confirmed as (S).
-
If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is the opposite of what was calculated (i.e., (R)).
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental and logical workflows for each of the described techniques.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Caption: Workflow for Mosher's ester analysis.
Caption: Workflow for VCD spectroscopy analysis.
References
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. fhi.mpg.de [fhi.mpg.de]
- 3. crystal.flack.ch [crystal.flack.ch]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2-fluoro-1-phenylethan-1-ol: A Guide for Laboratory Professionals
The proper disposal of (S)-2-fluoro-1-phenylethan-1-ol, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its disposal, emphasizing waste segregation and adherence to institutional and regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, Viton™). Double gloving may be appropriate.[1] |
| Eye Protection | Chemical splash goggles and a face shield.[2] |
| Skin and Body | A fully-buttoned laboratory coat.[1] |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] |
Waste Segregation and Collection
Proper segregation of chemical waste is the most critical step in the disposal process. This compound is a halogenated organic compound due to the presence of fluorine.[3][4]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[4][5] Separate collection streams significantly reduce disposal costs and complexity.[3][5]
-
Container Selection: Collect waste in a designated, compatible container, typically a polyethylene carboy or bottle, often color-coded (e.g., green) or clearly labeled for halogenated waste.[3][4] The container must have a secure, tight-fitting lid.[6]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate percentages.[3][6] The label must be applied as soon as the first drop of waste is added.[6]
-
Incompatible Materials: Do not mix this compound waste with strong acids, bases, or oxidizing agents.[1][6]
Step-by-Step Disposal Procedure
-
Preparation: Don the required PPE and ensure work is performed within a chemical fume hood.[1]
-
Container Setup: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department.[3] Ensure it is properly labeled.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
-
Secure Container: Keep the waste container tightly closed when not in use.[3][6]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The storage area should be cool, dry, well-ventilated, and provide secondary containment.[3]
-
Request Pickup: Once the container is nearly full (e.g., ¾ full), arrange for a waste pickup through your institution's EHS office by completing the necessary forms.[3]
Spill Management
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Containment: Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][7]
-
Collection: Place the absorbent material into a sealed bag or container.[3]
-
Disposal: Label the container as hazardous waste and dispose of it along with the halogenated liquid waste.[3]
-
Large Spills: For large or highly toxic spills, evacuate the area immediately and contact your institution's emergency response team.[6]
Final Disposal Method
The ultimate disposal of halogenated organic waste is handled by specialized, licensed hazardous waste disposal facilities. The most common and accepted method is high-temperature incineration at a regulated plant.[4][8] This process is designed to break down the robust carbon-fluorine bonds and prevent the release of harmful substances into the environment. Landfilling in a designated hazardous waste landfill is another option, though it is generally considered less preferable as it only contains the chemical rather than destroying it.[8]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. (S)-(-)-1-PHENYLETHANOL - Safety Data Sheet [chemicalbook.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Operational Guidance for (S)-2-fluoro-1-phenylethan-1-ol
Disclaimer: A specific Safety Data Sheet (SDS) for (S)-2-fluoro-1-phenylethan-1-ol was not located. The following safety and handling information is based on data from structurally similar compounds, including 2-phenylethanol, (1S)-2,2-difluoro-1-phenylethan-1-ol, 2,2,2-trifluoro-1-phenylethanol, and 2-fluoroethanol. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The information is designed to ensure safe laboratory operations and proper disposal.
Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear tight-fitting safety goggles or a face shield to protect against splashes.[1][2] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile or neoprene) and appropriate protective clothing to prevent skin contact.[2] Change contaminated clothing immediately. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling the chemical.[1] |
Experimental Workflow and Safety Procedures
The following diagram outlines the essential steps for the safe handling, use, and disposal of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible.[2]
-
Safe Handling Practices: Avoid direct contact with skin and eyes.[1] Do not breathe vapors or mists.[1] Prevent the formation of aerosols. When using the product, do not eat, drink, or smoke.[1]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and hot surfaces.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3]
Spill and Leak Procedures:
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[3]
-
Ventilation: Ensure adequate ventilation of the area.
Disposal Plan:
-
Waste Classification: this compound and its containers should be treated as hazardous waste.
-
Collection: Collect waste in designated, labeled, and sealed containers. Do not mix with other types of waste. Halogenated and non-halogenated solvent wastes should be collected separately.[4][5]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[6][7] Do not dispose of it down the drain.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
